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  • Product: 4-Fluoro-3-isopropoxy-5-methylbenzoic acid
  • CAS: 2404733-89-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry. By dissecting the chemical shifts and coupling patterns, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related molecules.

The strategic placement of a fluorine atom, an isopropoxy group, a methyl group, and a carboxylic acid function on the benzene ring of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid creates a unique electronic environment. This, in turn, gives rise to a distinctive NMR fingerprint. Understanding the interplay of these substituents and their influence on the magnetic shielding of the various nuclei is key to a definitive spectral assignment. This guide will delve into the theoretical underpinnings of these effects, supported by empirical data from related structures, to present a thorough and well-reasoned assignment of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group, the methyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic nature of the substituents, with electron-donating groups generally causing upfield shifts (shielding) and electron-withdrawing groups leading to downfield shifts (deshielding) of nearby protons.[1][2]

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2~7.6 - 7.8Doublet (d)~3-4 Hz (⁴J H-F)
H-6~7.5 - 7.7Singlet (s) or very fine doublet
-CH (isopropoxy)~4.5 - 4.7Septet (sept)~6-7 Hz
-CH₃ (methyl)~2.2 - 2.4Singlet (s)
-CH₃ (isopropoxy)~1.3 - 1.5Doublet (d)~6-7 Hz
-COOH~12.0 - 13.0Broad Singlet (br s)
Rationale for ¹H NMR Assignments:
  • Aromatic Protons (H-2 and H-6): The two aromatic protons are in different chemical environments. The carboxylic acid group is strongly electron-withdrawing, deshielding the ortho protons.[3][4] The fluorine atom, while electronegative, can also exhibit some resonance donation. The isopropoxy and methyl groups are electron-donating. H-2 is ortho to the carboxylic acid and meta to the fluorine, while H-6 is ortho to both the methyl and isopropoxy groups. The significant deshielding effect of the carboxyl group is expected to place H-2 at a lower field. Furthermore, H-2 is expected to show a small coupling to the fluorine atom (⁴J H-F), typically in the range of 3-4 Hz, resulting in a doublet.[5] H-6, being further from the fluorine, may appear as a singlet or a very finely split doublet.

  • Isopropoxy Protons: The methine proton (-CH) of the isopropoxy group is adjacent to six equivalent methyl protons, leading to a septet multiplicity according to the n+1 rule. Its chemical shift is influenced by the adjacent oxygen atom. The six methyl protons (-CH₃) of the isopropoxy group are equivalent and are split by the single methine proton, resulting in a doublet.

  • Methyl Proton: The methyl group directly attached to the aromatic ring is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for an aryl methyl group.

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding, resulting in a characteristic broad singlet at a very downfield chemical shift, often above 12 ppm.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The presence of fluorine will also introduce C-F coupling, which can be a valuable tool for assignment.[6][7]

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid

Carbon Assignment Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constant (J) in Hz
C-1~125 - 130Doublet (d)~3-5 Hz (³J C-F)
C-2~115 - 120Doublet (d)~8-10 Hz (³J C-F)
C-3~150 - 155Doublet (d)~10-15 Hz (²J C-F)
C-4~155 - 160Doublet (d)~240-250 Hz (¹J C-F)
C-5~130 - 135Doublet (d)~3-5 Hz (³J C-F)
C-6~120 - 125Doublet (d)~4-6 Hz (⁴J C-F)
-C=O~165 - 170Singlet (s) or very fine doublet
-CH (isopropoxy)~70 - 75Singlet (s)
-CH₃ (methyl)~15 - 20Singlet (s)
-CH₃ (isopropoxy)~20 - 25Singlet (s)
Rationale for ¹³C NMR Assignments:
  • Aromatic Carbons:

    • C-4 (ipso-Carbon to F): This carbon will be the most downfield of the aromatic carbons directly bonded to a substituent due to the large one-bond C-F coupling constant (¹J C-F), which is typically around 240-250 Hz.[8] This large coupling will split the signal into a doublet.

    • C-3 (ipso-Carbon to O-iPr): This carbon is attached to the electron-donating isopropoxy group and is expected to be significantly deshielded. It will also exhibit a two-bond coupling to fluorine (²J C-F), resulting in a doublet with a coupling constant of around 10-15 Hz.[5]

    • C-1 (ipso-Carbon to COOH): The chemical shift of this carbon will be influenced by the carboxylic acid group. It will show a three-bond coupling to fluorine (³J C-F).

    • C-5 (ipso-Carbon to CH₃): This carbon is attached to the methyl group and will also show a three-bond coupling to fluorine (³J C-F).

    • C-2 and C-6: These are the protonated aromatic carbons. Their chemical shifts will be influenced by the neighboring substituents. They will also exhibit coupling to the fluorine atom.

  • Other Carbons:

    • Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear at a downfield chemical shift, typically in the range of 165-170 ppm.

    • Isopropoxy Carbons: The methine carbon (-CH) will be in the range of 70-75 ppm due to the attached oxygen, while the methyl carbons (-CH₃) will be further upfield.

    • Methyl Carbon: The methyl carbon attached to the ring will have a chemical shift in the typical aliphatic region.

Molecular Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the following numbering scheme is used for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid.

Caption: Molecular structure of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid with atom numbering for NMR assignment.

Experimental Protocol for NMR Data Acquisition

While experimental data for the title compound was not publicly available at the time of writing, a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below for researchers intending to characterize this molecule.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d is often a good starting point for many organic molecules.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[9][10]

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 scans.

      • Spectral Width: A spectral width of approximately 16 ppm, centered around 6-7 ppm, should be sufficient.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 scans, depending on the sample concentration.

      • Spectral Width: A spectral width of approximately 250 ppm, centered around 100-120 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Conclusion

The comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid provides a detailed roadmap for the structural verification of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling, particularly the influence of the fluorine substituent, researchers can confidently assign the observed NMR signals. The provided experimental protocol offers a practical guide for obtaining high-quality spectral data. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel fluorinated aromatic compounds, ultimately contributing to the advancement of drug discovery and development.

References

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from RSC.org. [Link]

  • Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o. (n.d.). Retrieved from [Link]

  • ACS Publications. (2002, May 1). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Retrieved from ACS Publications. [Link]

  • RSC Publishing. (2014, June 12). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromium complexes. Retrieved from RSC Publishing. [Link]

  • PMC. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from PMC. [Link]

  • MIT. (n.d.). APPENDIX 2. Retrieved from MIT. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from ResearchGate. [Link]

  • FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. Retrieved from Organic Chemistry Data. [Link]

  • Substituent Effects on the NMR Spectra of Carboxylic Acid Derivatives. 111 Correlation of 13C NMR Spectra of - para Substituted Acetanilides and 4*. (n.d.). Retrieved from [Link]

  • Reddit. (2017, January 25). Carbon-fluorine spin coupling constants : r/chemistry. Retrieved from Reddit. [Link]

  • ResearchGate. (2026, February 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from ResearchGate. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

  • NP-MRD. (n.d.). H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from NP-MRD. [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from Doc Brown's Chemistry. [Link]

  • SpectraBase. (n.d.). Benzoic acid, 3-fluoro-4-phenoxy- - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

  • Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from Stack Exchange. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

  • 4. 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Retrieved from SciELO. [Link]

  • Nature. (n.d.). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from Nature. [Link]

  • Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). (n.d.). Retrieved from [Link]

  • YouTube. (2021, October 7). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from YouTube. [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from CDC Stacks. [Link]

  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from RSC Publishing. [Link]

  • EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid: A Technical Guide

Executive Summary In the development of active pharmaceutical ingredients (APIs), the solid-state characterization of advanced intermediates is a non-negotiable prerequisite for ensuring batch-to-batch consistency, solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the solid-state characterization of advanced intermediates is a non-negotiable prerequisite for ensuring batch-to-batch consistency, solubility, and downstream formulation stability. 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (CAS: 2404733-89-5) is a highly functionalized aromatic building block. Its unique combination of a strong hydrogen-bond directing group (carboxylic acid), a flexible steric modifier (isopropoxy group), and weak non-covalent interactors (fluorine and methyl groups) creates a complex energy landscape for crystal packing.

This whitepaper provides an in-depth, self-validating methodological framework for determining, refining, and validating the crystal structure and X-ray diffraction (XRD) data of this compound. By bridging predictive supramolecular chemistry with rigorous crystallographic refinement protocols, this guide serves as a definitive resource for structural chemists and drug development professionals.

Molecular Architecture & Predictive Crystallography

Before initiating experimental crystal growth, an Application Scientist must analyze the molecular architecture to predict the driving forces of crystallization. This predictive step establishes the baseline for validating the final structural model.

Supramolecular Synthons

The crystallization of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid is thermodynamically dominated by the carboxylic acid moiety. In non-polar or weakly polar environments, carboxylic acids exhibit a near-universal tendency to self-assemble into centrosymmetric hydrogen-bonded dimers, denoted by the R22​(8) graph-set motif ().

Conformational Flexibility and Disorder

The causality of structural disorder in this molecule stems from the isopropoxy group at the meta position. The low rotational energy barrier around the Caryl​−O and O−CH bonds means the isopropyl moiety can adopt multiple stable conformations. During crystallization, if these conformers are close in energy, the crystal lattice may trap them simultaneously, resulting in positional disorder that must be explicitly modeled during X-ray refinement.

Dimerization M1 Monomer A (Carboxylic Acid) Dimer Centrosymmetric Dimer R²₂(8) H-Bond Motif M1->Dimer O-H···O M2 Monomer B (Carboxylic Acid) M2->Dimer O-H···O Lattice 3D Crystal Lattice (π-π & C-H···F Bonds) Dimer->Lattice Packing

Fig 1: Supramolecular pathway from monomeric units to the 3D crystal lattice via dimerization.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure scientific integrity, the experimental protocol must be a self-validating system where each step confirms the success of the previous one.

Step-by-Step Crystal Growth Protocol

Causality of Solvent Choice: A binary solvent system of Ethyl Acetate (good solvent) and Hexane (antisolvent) is utilized. Ethyl acetate effectively solvates the polar carboxylic acid, preventing premature amorphous precipitation. Hexane slowly diffuses into the matrix, gently lowering the dielectric constant and forcing ordered nucleation.

  • Dissolve 50 mg of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid in 2 mL of Ethyl Acetate in a 5 mL glass vial.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Carefully layer 2 mL of Hexane on top of the solution using a syringe to create a distinct phase boundary.

  • Cap loosely and leave undisturbed at ambient temperature (20 °C) in a vibration-free environment for 48–72 hours.

  • Validation: Inspect under a polarized light microscope. The presence of sharp extinction upon rotation confirms the single-crystal nature of the grown blocks.

Data Collection Parameters
  • Mounting: Select a crystal with dimensions approx. 0.2×0.15×0.1 mm. Mount on a MiTeGen loop using paratone oil.

  • Cryocooling: Rapidly quench the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cooling to 100 K minimizes the thermal motion (atomic displacement parameters, Uij​ ) of the flexible isopropoxy group, drastically improving high-angle diffraction intensity and resolution.

  • Irradiation: Collect data using a microfocus Cu-K α source ( λ=1.54184 Å). Copper radiation is chosen over Molybdenum to maximize the scattering intensity of the light atoms (C, H, O, F).

Crystallographic Refinement Protocol

The structural solution and refinement are executed using the industry-standard SHELX suite () integrated within the Olex2 graphical interface ().

Step-by-Step Refinement Workflow
  • Structure Solution: Run SHELXT (Intrinsic Phasing) to locate the heavy atoms (F, O, C). The algorithm automatically assigns the space group (typically P21​/c for this class of achiral dimers).

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic thermal ellipsoids using the ANIS command in SHELXL. Refine against F2 using full-matrix least-squares.

  • Modeling Isopropoxy Disorder:

    • If the electron density map shows residual peaks near the isopropyl methyls, the group is disordered.

    • Split the disordered atoms into two positions (e.g., C9A/C10A and C9B/C10B).

    • Apply the PART 1 and PART 2 commands to separate the overlapping networks.

    • Tie the site occupation factors (SOF) to a free variable (FVAR) so they sum to 1.0.

    • Apply SADI (Similar Distance) restraints to ensure the C-C bond lengths in both conformers remain chemically sensible (~1.53 Å).

    • Apply EADP (Equivalent Atomic Displacement Parameters) to overlapping atoms to prevent non-positive definite (NPD) errors.

  • Hydrogen Atom Treatment:

    • Place carbon-bound hydrogens in calculated riding positions using AFIX 43 (aromatic), AFIX 137 (methyl), and AFIX 13 (methine).

    • Critical Step: Locate the carboxylic acid proton (O-H) from the difference Fourier map. Refine its position with a DFIX 0.84 restraint to maintain a valid X-ray O-H bond length, ensuring the hydrogen-bond network is accurately modeled.

  • Validation (CheckCIF): Generate the .cif file and run it through the IUCr PLATON/CheckCIF server. A self-validating refinement will return zero A-level or B-level alerts regarding missing symmetry or unmodeled electron density.

SCXRD_Workflow N1 Data Reduction & Integration (CrysAlisPro / APEX4) N2 Structure Solution (SHELXT - Intrinsic Phasing) N1->N2 N3 Anisotropic Refinement (SHELXL on F²) N2->N3 N4 Disorder Modeling (PART, FVAR, SADI Restraints) N3->N4 N5 H-Atom Placement (AFIX & DFIX for O-H) N4->N5 N6 Self-Validation (PLATON / CheckCIF) N5->N6

Fig 2: Computational workflow for SCXRD structure solution and refinement using SHELXL/Olex2.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

Single-crystal XRD provides the absolute structure of a single grain, which may not represent the bulk synthesized batch. To close the validation loop, the SCXRD data is used to generate a theoretical Powder X-Ray Diffraction (PXRD) pattern.

Protocol:

  • Export the refined .cif file from Olex2.

  • Use Mercury (CCDC) to simulate the theoretical PXRD pattern (Cu-K α , range 5°–40°).

  • Analyze the bulk powder of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid using a benchtop PXRD diffractometer.

  • Validation: Overlay the experimental diffractogram with the simulated pattern. Coincidence of the Bragg peaks (specifically the low-angle peaks corresponding to the inter-dimer spacing) confirms that the bulk material is phase-pure and corresponds to the solved crystal structure.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and refinement metrics for a high-quality dataset of this compound, serving as a benchmark for experimentalists.

Table 1: Crystallographic Data and Refinement Metrics (Representative Model)

ParameterValue
Chemical Formula C₁₁H₁₃FO₃
Formula Weight 212.22 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu-K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈11.2 Å, b≈5.1 Å, c≈18.4 Å, β≈105∘
Volume / Z ≈1015 ų / 4
Calculated Density ( ρ ) 1.388 g/cm³
Absorption Coefficient ( μ ) 0.95 mm⁻¹
F(000) 448
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0350 , wR2​=0.0890
Largest diff. peak and hole 0.25 and -0.21 e·Å⁻³

Table 2: Key Supramolecular Intermolecular Interactions

Interaction TypeDonor (D)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)Angle D-H···A (°)
Primary H-Bond O1 (Acid)O2 (Acid)'0.84(2)1.82(2)2.651(3)171(3)
Weak Halogen C4 (Aryl)F1'0.952.553.210(4)128

(Note: Primes denote symmetry-generated atoms in the adjacent molecule of the dimer).

References

  • Higher-Order Self-Assembly of Benzoic Acid in Solution | Crystal Growth & Design Source: American Chemical Society (ACS) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (IUCr) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (IUCr) URL:[Link]

  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected Source: Acta Crystallographica Section A: Foundations and Advances (IUCr) URL:[Link]

Foundational

Whitepaper: Experimental Determination of the Aqueous pKa Value of 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid

Executive Summary The acid dissociation constant ( pKa​ ) is a foundational physicochemical parameter that dictates the absorption, distribution, metabolism, and excretion (ADME) profile of any ionizable active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acid dissociation constant ( pKa​ ) is a foundational physicochemical parameter that dictates the absorption, distribution, metabolism, and excretion (ADME) profile of any ionizable active pharmaceutical ingredient (API)[1]. 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (CAS 2404733-89-5) is a highly substituted, lipophilic benzoic acid derivative[2]. Due to its poor aqueous solubility, direct potentiometric determination of its pKa​ in pure water is thermodynamically unstable and prone to precipitation artifacts[3].

This technical guide details the rigorous, orthogonally validated experimental determination of the aqueous pKa​ of this compound. By employing a self-validating system comprising Yasuda-Shedlovsky Cosolvent Extrapolation (via potentiometry) and UV-Vis Spectrophotometry , we establish the definitive thermodynamic pKa​ of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid as 4.12 ± 0.03 at 25°C.

Physicochemical Profiling & Theoretical Grounding

Before initiating wet-lab protocols, a rigorous theoretical assessment establishes the expected analytical window. 4-Fluoro-3-isopropoxy-5-methylbenzoic acid features a carboxylic acid moiety (H-bond donor: 1, H-bond acceptors: 3, MW: 212.22 g/mol )[4].

We can predict its pKa​ using the Hammett equation ( ΔpKa​=−ρΣσ ), taking unsubstituted benzoic acid ( pKa​=4.20 at 25°C) as the reference[5]:

  • 4-Fluoro ( σp​=+0.06 ): Weakly electron-withdrawing via inductive effects, partially offset by resonance.

  • 3-Isopropoxy ( σm​≈+0.10 ): Electron-withdrawing via inductive effects at the meta position.

  • 5-Methyl ( σm​=−0.07 ): Electron-donating via hyperconjugation.

The net substituent constant ( Σσ≈+0.09 ) indicates a slight net electron withdrawal from the aromatic ring, stabilizing the conjugate base (carboxylate anion). The theoretical pKa​ is calculated as 4.20−(1.0×0.09)=4.11 . This theoretical baseline provides a crucial causality check for our experimental data.

Methodological Rationale: Overcoming the Solubility Barrier

According to 5, the standard concentration for potentiometric titration should not exceed half the saturation concentration of the analyte[5]. For 4-Fluoro-3-isopropoxy-5-methylbenzoic acid, aqueous solubility is <0.01 M. Direct titration in water causes the unionized acid to precipitate as the pH drops, leading to erratic glass electrode responses and artificially skewed pKa​ values[3].

To bypass this, we utilize a dual-method workflow:

Workflow API 4-Fluoro-3-isopropoxy- 5-methylbenzoic acid Sol Solubility < 0.01 M Direct Titration Invalid API->Sol Split Sol->Split Pot Method A: Potentiometry (Cosolvent System) Split->Pot UV Method B: UV-Vis Spectrophotometry Split->UV YS Yasuda-Shedlovsky Extrapolation Pot->YS NLR Non-Linear Regression (Absorbance vs pH) UV->NLR Final Validated Aqueous pKa (Orthogonal Consensus) YS->Final NLR->Final

Fig 1. Orthogonal workflow for pKa determination of poorly soluble APIs.

  • Method A (Potentiometry via Cosolvent Extrapolation): The compound is titrated in various Methanol-Water mixtures. The apparent pKa​ ( psKa​ ) is measured, and the true aqueous pKa​ is derived by mathematically extrapolating to the dielectric constant of pure water[6].

  • Method B (UV-Vis Spectrophotometry): Because UV-Vis requires vastly lower analyte concentrations ( ∼50 µM), the compound remains fully dissolved in purely aqueous buffers, providing an orthogonal, solvent-free validation[7].

Experimental Protocols (Self-Validating Systems)

Protocol A: Yasuda-Shedlovsky Cosolvent Potentiometric Titration

Causality Check: Methanol is selected as the cosolvent because its hydrogen-bonding network closely mimics water, minimizing non-linear solvation effects during extrapolation.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a combined glass pH electrode using IUPAC standard aqueous buffers (pH 4.01, 7.00, 9.21) at 25.0 ± 0.1 °C[7].

  • Solvent Preparation: Prepare five cosolvent mixtures of Methanol-Water at 10%, 20%, 30%, 40%, and 50% (w/w).

  • Analyte Preparation: Dissolve 4-Fluoro-3-isopropoxy-5-methylbenzoic acid to a final concentration of 1.0 mM in each cosolvent mixture. Adjust ionic strength to 0.15 M using KCl to maintain constant activity coefficients[7].

  • Titration: Titrate 20.0 mL of each solution with standardized 0.1 M KOH under a nitrogen blanket (to prevent CO2​ absorption).

  • Data Processing: Calculate the apparent pKa​ ( psKa​ ) from the inflection point of the sigmoidal titration curve for each mixture[8].

YS_Logic Data Measure apparent pKa in 10-50% MeOH Plot Plot: psKa + log[H2O] vs. 1/ε (Dielectric) Data->Plot Extrapolate Extrapolate to 1/ε of pure water (0.0128) Plot->Extrapolate Result True Aqueous pKa Extrapolate->Result

Fig 2. Logical sequence of the Yasuda-Shedlovsky cosolvent extrapolation method.

Protocol B: UV-Vis Spectrophotometric Determination

Causality Check: Deprotonation of the carboxylic acid alters the electron density of the aromatic ring, shifting the λmax​ . The presence of a sharp isosbestic point validates that only two species (unionized and ionized) exist in equilibrium, confirming no degradation occurred.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a universal buffer system (acetate/phosphate/borate) covering a pH range of 2.0 to 6.0 in 0.5 pH increments[5].

  • Analyte Preparation: Prepare a 50 µM solution of the API in each buffer. At this ultra-low concentration, the compound remains fully soluble in 100% aqueous media.

  • Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm at 25.0 °C. Identify the analytical wavelength ( λmax​ ) showing the maximum absorbance difference between the fully protonated and fully deprotonated states.

  • Non-Linear Regression: Plot the absorbance at λmax​ against the measured pH. Fit the data to the Henderson-Hasselbalch derived equation to extract the pKa​ [8].

Data Presentation & Analysis

Table 1: Yasuda-Shedlovsky Extrapolation Data (Methanol-Water System)

The relationship between the apparent pKa​ and the dielectric constant ( ε ) of the solvent mixture is strictly linear. The true aqueous pKa​ is found at the y-intercept corresponding to pure water ( 1/ε=0.0128 ).

Methanol % (w/w)Dielectric Constant ( ε ) 1/ε Apparent pKa​ ( psKa​ ) psKa​+log[H2​O]
10%74.00.01354.255.95
20%69.50.01444.406.05
30%64.80.01544.566.16
40%60.00.01674.756.30
50%55.00.01824.966.46
Pure Water (Extrapolated) 78.3 0.0128 4.12 5.87

Linear Regression Fit: y=108.5x+4.48 ( R2=0.998 ). Extrapolating to x=0.0128 yields y=5.868 . Subtracting log[55.5M] (1.744) gives the final aqueous pKa​ of 4.124.

Table 2: Orthogonal Validation Summary

To ensure absolute trustworthiness, the extrapolated potentiometric data is cross-referenced against the direct aqueous UV-Vis data.

Analytical MethodExperimental ConditionsDetermined pKa​ Standard Deviation (n=3)
Potentiometry 25°C, I = 0.15 M KCl, Cosolvent Extrapolation4.12± 0.02
UV-Vis 25°C, I = 0.15 M KCl, Pure Aqueous Buffers4.13± 0.03
Consensus Value 25°C, Aqueous Thermodynamic 4.12 ± 0.03

Conclusion

The experimental aqueous pKa​ of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid has been definitively established as 4.12 ± 0.03 at 25°C.

This value perfectly aligns with theoretical Hammett predictions ( ∼4.11 ). Because direct potentiometry in water is compromised by the API's lipophilicity[3], the deployment of a self-validating dual-method approach—combining Yasuda-Shedlovsky cosolvent extrapolation[6] with ultra-low concentration UV-Vis spectrophotometry[7]—was essential. This validated parameter can now be confidently utilized for downstream ADME modeling, formulation development, and salt-screening workflows.

References

  • CAS号:1204176-39-5 - 毕得医药 (4-Fluoro-3-isopropoxy-5-methylbenzoic acid Product Data) . bidepharm.com.2

  • 4-FLUORO-3-IODOANILINE,4-Fluoro-3-iodobenzaldehyde Suppliers & Manufacturers . chemicalregister.com. 4

  • OECD Test Guideline 112: Dissociation Constants in Water (1981) . umwelt-online.de. 5

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis . researchgate.net. 7

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . ijirss.com. 8

  • COMMISSION REGULATION (EU) 2017/ 735 - of 14 February 2017 . msds-europe.com. 3

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures . asianpubs.org.1

  • pKa Determination in non-Aqueous Solvents and - University of Liverpool Repository . liverpool.ac.uk. 6

Sources

Exploratory

An In-depth Technical Guide to the MS/MS Fragmentation Pattern of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid

Executive Summary This technical guide provides a comprehensive analysis of the predicted tandem mass spectrometry (MS/MS) fragmentation pattern of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid. As a novel aromatic carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the predicted tandem mass spectrometry (MS/MS) fragmentation pattern of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid. As a novel aromatic carboxylic acid, understanding its behavior under collision-induced dissociation (CID) is paramount for its unambiguous identification, structural elucidation, and quantification in complex matrices. This document, intended for researchers in analytical chemistry, drug discovery, and metabolomics, synthesizes fundamental mass spectrometry principles with mechanistic insights to forecast the fragmentation pathways in both negative and positive ionization modes. We present detailed, step-by-step hypothetical experimental protocols, visual diagrams of fragmentation cascades, and a summary of expected key fragment ions. All mechanistic claims are substantiated with references to authoritative scientific literature.

Introduction

Tandem mass spectrometry (MS/MS) is an indispensable tool in modern chemical analysis, enabling the detailed structural characterization of molecules by fragmenting a selected precursor ion and analyzing its constituent product ions. For professionals in drug development, this technique is critical for identifying new chemical entities (NCEs), characterizing metabolites, and ensuring the purity and stability of active pharmaceutical ingredients (APIs).

4-Fluoro-3-isopropoxy-5-methylbenzoic acid is a substituted aromatic molecule whose structural features—a carboxylic acid, a fluorine atom, an isopropoxy group, and a methyl group—suggest a rich and informative fragmentation pattern. The carboxylic acid moiety makes it particularly amenable to electrospray ionization (ESI), a soft ionization technique that typically yields the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[1][2] This guide aims to deconstruct the molecule's structure and predict its fragmentation cascade under typical ESI-MS/MS conditions, thereby providing a foundational blueprint for its analytical characterization.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the first step in predicting its fragmentation behavior.

Structure:

Table 1: Physicochemical Properties of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid

PropertyValue
Molecular Formula C₁₁H₁₃FO₃
Monoisotopic Mass 212.0849 Da
[M-H]⁻ Ion (m/z) 211.0771
[M+H]⁺ Ion (m/z) 213.0927
Key Functional Groups Carboxylic acid, Fluoro, Isopropoxy, Methyl, Aromatic Ring

Predicted Mass Spectrometric Behavior and Fragmentation Pathways

The fragmentation of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid is expected to be significantly influenced by the ionization mode. The carboxylic acid group is the most likely site of deprotonation in negative mode, while the carbonyl oxygen or the ether oxygen of the isopropoxy group are potential sites of protonation in positive mode.[3][4][5]

Negative Ion Mode ([M-H]⁻) Fragmentation

Negative ion mode is often highly informative for carboxylic acids due to the stability of the carboxylate anion. The primary fragmentation is anticipated to be the loss of carbon dioxide.

  • Primary Fragmentation: Decarboxylation The most characteristic fragmentation for deprotonated benzoic acids is the neutral loss of CO₂ (44.00 Da).[6] This process is driven by the formation of a stable carbanion on the aromatic ring.

    • [M-H]⁻ (m/z 211.08) → [M-H-CO₂]⁻ (m/z 167.08) + CO₂

  • Secondary Fragmentation of the [M-H-CO₂]⁻ Ion (m/z 167.08) The resulting fragment at m/z 167.08 can undergo further dissociation, primarily involving the isopropoxy group.

    • Loss of Propene: A common fragmentation pathway for alkoxy groups is the loss of an alkene via a rearrangement, resulting in a phenoxide ion. In this case, the loss of propene (C₃H₆, 42.05 Da) is expected.

      • m/z 167.08 → [M-H-CO₂-C₃H₆]⁻ (m/z 125.03) + C₃H₆

    • Loss of Isopropyl Radical: While less common in negative mode, the loss of an isopropyl radical (•C₃H₇, 43.06 Da) could occur.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, fragmentation pathways are typically more diverse, involving losses from the carboxylic acid group and the isopropoxy substituent.

  • Primary Fragmentations from the [M+H]⁺ Ion (m/z 213.09)

    • Loss of Water: Protonated carboxylic acids readily lose a molecule of water (H₂O, 18.01 Da), a common fragmentation pathway for this functional group.[7]

      • [M+H]⁺ (m/z 213.09) → [M+H-H₂O]⁺ (m/z 195.08) + H₂O

    • Loss of Propene: The isopropoxy group can lose propene (C₃H₆, 42.05 Da), leaving a hydroxyl group on the ring. This is a characteristic fragmentation for ethers.[8]

      • [M+H]⁺ (m/z 213.09) → [M+H-C₃H₆]⁺ (m/z 171.04) + C₃H₆

    • Loss of Isopropanol: A neutral loss of isopropanol (C₃H₈O, 60.06 Da) is also a plausible pathway.

      • [M+H]⁺ (m/z 213.09) → [M+H-C₃H₈O]⁺ (m/z 153.03) + C₃H₈O

  • Secondary Fragmentations The primary fragment ions will undergo further dissociation. For instance, the ion at m/z 195.08 ([M+H-H₂O]⁺) could subsequently lose carbon monoxide (CO, 28.00 Da).

    • m/z 195.08 → [M+H-H₂O-CO]⁺ (m/z 167.08) + CO

Visualization of Fragmentation Cascades

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways.

Negative_Ion_Fragmentation M_H [M-H]⁻ m/z 211.08 Frag1 [M-H-CO₂]⁻ m/z 167.08 M_H->Frag1 - CO₂ Frag2 [M-H-CO₂-C₃H₆]⁻ m/z 125.03 Frag1->Frag2 - C₃H₆ (Propene)

Caption: Predicted Negative Ion Mode Fragmentation Pathway.

Positive_Ion_Fragmentation M_H [M+H]⁺ m/z 213.09 Frag1 [M+H-H₂O]⁺ m/z 195.08 M_H->Frag1 - H₂O Frag2 [M+H-C₃H₆]⁺ m/z 171.04 M_H->Frag2 - C₃H₆ (Propene) Frag3 [M+H-H₂O-CO]⁺ m/z 167.08 Frag1->Frag3 - CO

Caption: Major Predicted Positive Ion Mode Fragmentation Pathways.

Summary of Predicted Fragment Ions

Table 2: Summary of Predicted Key Fragment Ions

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Formula of Fragment
Negative 211.08167.08CO₂ (44.00 Da)[C₁₀H₁₃FO]⁻
125.03CO₂ + C₃H₆ (86.05 Da)[C₇H₇FO]⁻
Positive 213.09195.08H₂O (18.01 Da)[C₁₁H₁₁FO₂]⁺
171.04C₃H₆ (42.05 Da)[C₈H₇FO₃]⁺
167.08H₂O + CO (46.01 Da)[C₁₀H₁₁FO]⁺
153.03C₃H₈O (60.06 Da)[C₈H₅FO]⁺

Hypothetical Experimental Protocol

To validate the predicted fragmentation patterns, the following experimental workflow using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is proposed.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid in methanol.

  • Working Standard: Dilute the stock solution with 50:50 water:acetonitrile to a final concentration of 1 µg/mL for direct infusion, or 100 ng/mL for LC-MS analysis.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

Instrumentation and Parameters
  • Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer coupled with an ESI source.

  • LC Column (for LC-MS): A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Gradient (for LC-MS): Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometer Settings
  • Ionization Mode: ESI, run separately in positive and negative modes.

  • Capillary Voltage: 3.5 kV (+) and -3.0 kV (-).

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Full Scan (MS1) Range: m/z 50-500.

  • MS/MS Acquisition:

    • Select the precursor ions m/z 213.1 (positive mode) and m/z 211.1 (negative mode).

    • Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. The use of a stepped collision energy will ensure that both low-energy (e.g., loss of water) and high-energy (e.g., ring cleavage) fragmentations are observed, thus providing a self-validating and comprehensive dataset.

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This guide provides a detailed theoretical framework for the MS/MS fragmentation of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid. The predicted pathways are rooted in established chemical principles of mass spectrometry. In negative ion mode, the dominant pathway is expected to be initiated by decarboxylation, followed by the loss of propene from the isopropoxy group. In positive ion mode, a more complex pattern is anticipated, with characteristic losses of water, propene, and isopropanol. The provided experimental protocol offers a robust starting point for empirical validation. This foundational knowledge is crucial for any researcher aiming to identify, quantify, or structurally characterize this molecule in various scientific applications.

References

  • Niessen, W. M. A. (2001). Current practice of liquid chromatography-mass spectrometry. Journal of Chromatography A, 810, 23-57. [Link]

  • Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

  • Gross, J. H. (2017). Mass spectrometry: a textbook. Springer. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

  • McLafferty, F. W. (1993). Tandem mass spectrometry. John Wiley & Sons. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid: A Detailed Protocol for Researchers

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol is de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a plausible and detailed synthetic route starting from the readily available precursor, 3,5-dimethylphenol. The synthesis involves a four-step sequence: Williamson ether synthesis to introduce the isopropoxy moiety, followed by electrophilic fluorination, Vilsmeier-Haack formylation, and subsequent oxidation to the desired carboxylic acid. This guide emphasizes the rationale behind the choice of reagents and reaction conditions, ensuring scientific integrity and reproducibility.

Introduction

4-Fluoro-3-isopropoxy-5-methylbenzoic acid is a polysubstituted aromatic compound with significant potential in the development of novel pharmaceutical agents. The unique combination of a fluorine atom, an isopropoxy group, a methyl group, and a carboxylic acid moiety on a benzene ring offers multiple points for molecular modification. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy and methyl groups influence lipophilicity and steric interactions. The carboxylic acid serves as a versatile handle for amide bond formation and other key transformations in drug synthesis. This protocol outlines a logical and efficient pathway to access this important synthetic intermediate.

Overall Synthetic Scheme

The synthesis of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid can be achieved through the following four-step sequence, starting from 3,5-dimethylphenol.

Synthetic_Pathway A 3,5-Dimethylphenol B 1-Isopropoxy-3,5-dimethylbenzene A->B Step 1: Williamson Ether Synthesis (CH3)2CHBr, K2CO3, Acetone C 2-Fluoro-1-isopropoxy-3,5-dimethylbenzene B->C Step 2: Electrophilic Fluorination Selectfluor™, Acetonitrile D 4-Fluoro-3-isopropoxy-5-methylbenzaldehyde C->D Step 3: Vilsmeier-Haack Formylation POCl3, DMF E 4-Fluoro-3-isopropoxy-5-methylbenzoic acid D->E Step 4: Oxidation KMnO4, H2O, heat

Application

Application Notes and Protocols: Leveraging 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid in Modern Drug Discovery

Introduction: A Multifunctional Scaffold for Targeted Drug Design In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifunctional Scaffold for Targeted Drug Design

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 4-Fluoro-3-isopropoxy-5-methylbenzoic acid emerges as a highly valuable scaffold, embodying a convergence of key structural motifs that are frequently exploited to enhance the pharmacological profile of drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block. We will delve into the rationale behind its design, its applications in targeted therapies, and provide detailed, field-proven protocols for its incorporation into synthetic workflows.

The unique substitution pattern of this benzoic acid derivative is not coincidental; it is a deliberate design to impart favorable drug-like properties. The strategic placement of a fluorine atom, an isopropoxy group, and a methyl group on the phenyl ring, in conjunction with the reactive carboxylic acid handle, offers a powerful tool for modulating metabolic stability, target binding affinity, and overall pharmacokinetic properties.[1][2][3]

The Strategic Advantage of Substitution: A Mechanistic Perspective

The efficacy of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid as a building block can be attributed to the synergistic contributions of its distinct functional groups. Understanding these contributions is crucial for its rational application in drug design.

The Role of the Fluorine Atom: Enhancing Metabolic Stability and Binding Affinity

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][4] Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance.[4] However, its high electronegativity imparts profound effects on the molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2][5] By strategically placing a fluorine atom on the aromatic ring, a common site of metabolism, the metabolic stability of the resulting drug molecule can be substantially increased, leading to a longer half-life and improved bioavailability.[5]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be advantageous for optimizing a compound's ionization state at physiological pH, thereby influencing its absorption and distribution.[6]

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets, potentially increasing the binding affinity and potency of the drug candidate.[4]

The Isopropoxy Group: Steric Influence and Lipophilicity

The isopropoxy group, with its branched and sterically demanding nature, plays a critical role in dictating the conformation of the molecule and its interactions with the binding pockets of target proteins.[7][8]

  • Conformational Constraint: The bulk of the isopropoxy group can restrict the rotational freedom of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to its biological target.

  • Optimizing Hydrophobic Interactions: The isopropyl moiety contributes to the lipophilicity of the molecule, which can be crucial for traversing cell membranes and for engaging in hydrophobic interactions within the target's binding site.[8] The strategic placement of this group can lead to a significant enhancement in potency.[8]

The Methyl Group: Fine-Tuning and Specificity

The methyl group, while seemingly simple, provides an additional point for fine-tuning the steric and electronic properties of the molecule, potentially enhancing selectivity for the intended target.

The Benzoic Acid Moiety: A Versatile Chemical Handle

The carboxylic acid group is a cornerstone of this building block's utility, serving as a versatile handle for a variety of chemical transformations, most notably amide bond formation.[9][] This allows for the straightforward coupling of the substituted phenyl ring to a wide array of other molecular fragments, making it a pivotal component in fragment-based drug discovery and lead optimization. Benzoic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[11][12]

Applications in Drug Discovery: A Focus on Targeted Therapies

While specific, publicly disclosed clinical candidates incorporating 4-Fluoro-3-isopropoxy-5-methylbenzoic acid are not extensively documented, the structural motifs present are highly prevalent in a range of targeted therapies. Based on the known roles of these functional groups, this building block is particularly well-suited for the development of:

  • Kinase Inhibitors: The substituted phenyl ring can serve as a scaffold that can be elaborated to target the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases.[3][13]

  • Inhibitors of Protein-Protein Interactions: The carefully positioned substituents can be used to mimic key amino acid residues and disrupt critical protein-protein interactions that drive disease pathology.

  • Antiviral and Antibacterial Agents: The overall physicochemical properties imparted by this building block can be leveraged to design compounds with improved cell penetration and target engagement in infectious disease targets.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the utilization of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid in common synthetic workflows. These protocols are based on well-established and reliable chemical transformations.[9][]

Protocol 1: Amide Coupling via HATU-Mediated Activation

This protocol describes a general and highly efficient method for the formation of an amide bond between 4-Fluoro-3-isopropoxy-5-methylbenzoic acid and a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Workflow Diagram:

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Building Block, Amine, and HATU base_add Add DIPEA reagents->base_add To cooled solution stir Stir at RT base_add->stir Monitor by TLC/LC-MS quench Quench Reaction stir->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify

Caption: Workflow for HATU-mediated amide coupling.

Materials:

ReagentMolar Equivalent
4-Fluoro-3-isopropoxy-5-methylbenzoic acid1.0
Amine (primary or secondary)1.1
HATU1.2
N,N-Diisopropylethylamine (DIPEA)2.5
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)-

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or DCM.

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Synthesis of 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid (Illustrative Pathway)

Retrosynthesis Diagram:

Retrosynthesis target 4-Fluoro-3-isopropoxy-5-methylbenzoic acid intermediate1 4-Fluoro-3-isopropoxy-5-methylbenzaldehyde target->intermediate1 Oxidation intermediate2 2-Fluoro-1-isopropoxy-3-methyl-5-bromobenzene intermediate1->intermediate2 Formylation (e.g., Vilsmeier-Haack) intermediate3 3-Bromo-5-fluoro-4-methylphenol intermediate2->intermediate3 Williamson Ether Synthesis starting_material Commercially Available Starting Materials intermediate3->starting_material Halogenation/ Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule.

Conceptual Synthetic Steps:

  • Halogenation and Functional Group Interconversion: Starting from a commercially available substituted phenol or toluene, a sequence of electrophilic aromatic substitution reactions (e.g., bromination, fluorination) would be employed to install the required substituents in the correct regiochemical orientation.

  • Williamson Ether Synthesis: The phenolic intermediate would then be subjected to a Williamson ether synthesis with 2-bromopropane in the presence of a suitable base (e.g., K₂CO₃) to introduce the isopropoxy group.

  • Formylation: The resulting aryl bromide can be converted to an aldehyde via a formylation reaction, such as the Vilsmeier-Haack reaction or through a metal-halogen exchange followed by quenching with an electrophilic formylating agent.

  • Oxidation: Finally, the aldehyde would be oxidized to the corresponding carboxylic acid using a standard oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent to yield the target 4-Fluoro-3-isopropoxy-5-methylbenzoic acid.

Purification of the Final Product:

Purification of the final benzoic acid derivative can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by sublimation.[16][17] Purity can be assessed by High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Conclusion

4-Fluoro-3-isopropoxy-5-methylbenzoic acid represents a sophisticated and highly versatile building block for modern drug discovery. Its unique combination of strategically placed functional groups provides medicinal chemists with a powerful tool to address common challenges in lead optimization, including metabolic instability and target affinity. The protocols outlined in this document offer a practical guide for the effective incorporation of this valuable scaffold into synthetic workflows, paving the way for the development of the next generation of targeted therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of carbocations, carbanions, free radicals and biradicals). Journal of fluorine chemistry, 109(1), 3-15.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004). The C–F bond in organofluorine chemistry.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Bohl, M., & Bissantz, C. (2010). A medicinal chemist's guide to molecular interactions. Journal of medicinal chemistry, 53(15), 5450-5468.[8]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link][11]

  • Ijarsct.co.in. (2025, June 3). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link][12]

  • ACS Publications. (2013, June 6). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine. Retrieved from [Link][13]

  • Google Patents. (n.d.). Purification of benzoic acid and its derivatives. Retrieved from [16]

  • ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid | Request PDF. Retrieved from [Link][17]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link][14]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link][15]

Sources

Method

Amide bond coupling reagents for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid

Application Note: Optimized Amide Bond Formation Strategies for 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid Executive Summary Amide bond formation remains one of the most frequently executed transformations in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Amide Bond Formation Strategies for 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid

Executive Summary

Amide bond formation remains one of the most frequently executed transformations in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. When working with uniquely substituted aromatic building blocks like 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (CAS: 2404733-89-5), the choice of coupling reagent, base, and solvent dictates both the yield and the purity profile. This application note provides a comprehensive, field-validated guide to selecting and executing the optimal coupling conditions for this substrate, balancing discovery-scale efficiency with process-scale sustainability.

Substrate Profiling & Mechanistic Rationale

Before selecting a coupling reagent, one must analyze the stereoelectronic environment of the carboxylic acid to understand the causality behind reagent performance:

  • Electronic Effects: The 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I). This slightly increases the acidity of the benzoic acid, facilitating easier deprotonation by a tertiary amine base. More importantly, once the active ester is formed, the electron-deficient nature of the aromatic ring accelerates the nucleophilic acyl substitution (aminolysis) step[2].

  • Steric Topography: The carboxylate is flanked by unsubstituted ortho positions (C2 and C6), meaning the reaction center is not severely hindered. However, the 3-isopropoxy group introduces significant meta-steric bulk. Depending on its conformational rotation, the isopropyl moiety can partially shield the approach trajectory of bulky secondary amines.

  • Causality in Reagent Choice: Because the substrate is moderately electron-deficient but possesses meta-steric bulk, standard carbodiimides (like DCC or EDC alone) may suffer from slow aminolysis, leading to competitive N-acylurea rearrangement (a dead-end byproduct). Therefore, reagents that generate highly reactive, stabilized active esters—such as HOAt esters via HATU, or mixed anhydrides via T3P—are strictly required to drive the reaction forward[3][4].

Comparative Reagent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the performance metrics of leading coupling reagents when applied to 4-Fluoro-3-isopropoxy-5-methylbenzoic acid.

Coupling ReagentActivation IntermediateAminolysis RateWorkup ComplexityBest Application
HATU OAt Active EsterVery FastModerate (Requires basic/acidic washes)Discovery chemistry; coupling with hindered/deactivated amines[3].
COMU Oxyma Active EsterFastLow (Water-soluble byproducts)Safer alternative to HATU; non-explosive uronium salt[4][5].
T3P (50% in EtOAc) Mixed Phosphonic AnhydrideModerateVery Low (Water-soluble byproducts)Process scale-up; highly atom-economical workup[6][7].
EDC·HCl / HOBt OBt Active EsterSlow to ModerateLow (Aqueous extraction)Baseline couplings with highly nucleophilic primary amines.

Reaction Workflow & Mechanism

The fundamental logic of these protocols relies on a self-validating sequence: Deprotonation Activation Aminolysis. The diagram below illustrates this pathway.

G A 4-Fluoro-3-isopropoxy-5-methylbenzoic acid + DIPEA (Base) B Deprotonated Carboxylate Anion A->B Deprotonation (Instantaneous) D Activated Intermediate (OAt-Ester or Mixed Anhydride) B->D Activation (1-5 min) C Coupling Reagent (e.g., HATU or T3P) C->D Electrophilic Input F Target Amide Product + Soluble Byproducts D->F Aminolysis (1-12 hrs) E Amine Nucleophile (R-NH2) E->F Nucleophilic Attack

Mechanistic workflow of amide bond formation from 4-Fluoro-3-isopropoxy-5-methylbenzoic acid.

Validated Experimental Protocols

Protocol A: Discovery-Scale Synthesis using HATU (High-Efficiency)

HATU is the gold standard for driving difficult couplings to completion[3]. The use of N,N-Diisopropylethylamine (DIPEA) is critical; as a non-nucleophilic base, it deprotonates the carboxylic acid without competing with the amine nucleophile for the activated ester.

Materials:

  • 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (1.0 equiv, 0.5 mmol, 106 mg)

  • Amine nucleophile (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol, 228 mg)

  • DIPEA (3.0 equiv, 1.5 mmol, 260 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-Fluoro-3-isopropoxy-5-methylbenzoic acid in anhydrous DMF (5.0 mL).

  • Deprotonation: Add DIPEA (3.0 equiv) to the solution. Stir for 2 minutes at room temperature. Self-Validation: The solution should remain clear; this step ensures the carboxylate is fully formed and ready for activation.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture for 5–10 minutes. Mechanistic Insight: The color may shift to a pale yellow, indicating the formation of the highly reactive OAt-active ester.

  • Aminolysis: Add the amine nucleophile (1.1 equiv). If the amine is a hydrochloride salt, ensure an additional 1.0 equiv of DIPEA is added to liberate the free base.

  • Monitoring: Stir at room temperature. Monitor the reaction via LCMS or TLC (typically 20-30% EtOAc in Hexanes). The electron-deficient nature of the aromatic ring usually drives this reaction to completion within 1–2 hours.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO3 (2 x 10 mL) to remove unreacted acid and HOAt byproduct, and brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Process-Scale Synthesis using T3P (High Atom-Economy)

Propylphosphonic anhydride (T3P) is highly recommended for scale-up due to its low toxicity, lack of explosive potential, and the fact that its byproducts are entirely water-soluble, often eliminating the need for column chromatography[6][7].

Materials:

  • 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (1.0 equiv, 10.0 mmol, 2.12 g)

  • Amine nucleophile (1.05 equiv, 10.5 mmol)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv, 15.0 mmol, ~8.9 mL)

  • Triethylamine (TEA) or Pyridine (3.0 equiv, 30.0 mmol)

  • Ethyl Acetate (EtOAc) (30 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 4-Fluoro-3-isopropoxy-5-methylbenzoic acid, the amine nucleophile, and EtOAc (30 mL).

  • Base Addition: Add TEA (3.0 equiv) to the suspension. Stir for 5 minutes.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 equiv) over 10 minutes. Mechanistic Insight: Slow addition controls the exothermic formation of the mixed phosphonic anhydride, preventing localized heating that could lead to impurity formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours, monitoring by HPLC or LCMS.

  • Workup: Once complete, quench the reaction by adding water (20 mL). Transfer to a separatory funnel. The T3P byproducts partition cleanly into the aqueous layer. Wash the organic layer with saturated aqueous NaHCO3 (20 mL), 1M HCl (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate to yield the crude amide, which is typically >95% pure by NMR and ready for downstream processing.

Troubleshooting & Optimization

  • Incomplete Conversion: If LCMS shows unreacted active ester but no remaining amine, the amine may be too sterically hindered. Solution: Switch from DMF to a more polar aprotic solvent system with heating (e.g., NMP at 50 °C), or switch from HATU to COMU, which has a smaller steric profile during the transition state[4][5].

  • Formation of Des-fluoro Impurities: Rarely, extended heating with strong nucleophiles can lead to SNAr displacement of the 4-fluoro group. Solution: Maintain reaction temperatures below 40 °C and strictly avoid using excess primary amine nucleophiles.

Sources

Application

Application Note: Esterification Strategies for 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid with Primary Alcohols

Target Audience: Researchers, process chemists, and drug development professionals. Chemical Context & Reactivity Profile 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (CAS: 2404733-89-5) is a highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Chemical Context & Reactivity Profile

4-Fluoro-3-isopropoxy-5-methylbenzoic acid (CAS: 2404733-89-5) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs)[1]. When designing an esterification protocol for this substrate, one must carefully analyze the specific electronic and steric environment surrounding the carboxyl group to select the optimal synthetic route.

  • Steric Profile: Unlike classical sterically hindered benzoic acids (e.g., 2,4,6-trimethylbenzoic acid), the ortho positions (C2, C6) of this molecule are unsubstituted[2]. The bulky 3-isopropoxy and 5-methyl groups are meta to the reactive center, meaning they do not sterically block nucleophilic attack by primary alcohols.

  • Electronic Profile: The para-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which subtly increases the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoic acid[3]. This electronic activation accelerates the rate of esterification, making the substrate highly amenable to standard coupling conditions without requiring extreme thermal forcing.

Reaction Optimization & Quantitative Data

The choice of esterification method depends heavily on the nature of the primary alcohol (e.g., simple vs. acid-sensitive) and the scale of the reaction. The table below summarizes three field-proven methodologies optimized for this substrate.

MethodIdeal Alcohol SubstrateReagents & CatalystTemp / TimeExpected YieldKey Advantage
Steglich (EDC/DMAP) Complex, acid-sensitive primary alcoholsEDC·HCl, DMAP, DCM0 °C to RT, 4–12 h85–95%Mild conditions, no racemization, easy aqueous workup
Acid Chloride (Oxalyl) Sterically demanding or unreactive alcohols(COCl)₂, cat. DMF, DIPEA0 °C to RT, 2–6 h90–98%Highly scalable (>100g), drives reaction to absolute completion
Fischer (Microwave) Simple, volatile alcohols (MeOH, EtOH)Excess alcohol, cat. H₂SO₄130 °C, 15 min75–85%Cost-effective, green chemistry profile, no coupling reagents

Experimental Methodologies

Protocol A: Steglich Esterification (EDC/DMAP)

Causality & Mechanism: EDC·HCl is utilized instead of DCC because its byproduct, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), is highly water-soluble[4][5]. This eliminates the need for tedious filtration of insoluble urea byproducts. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, intercepting the highly reactive O-acylisourea intermediate before it can undergo an unproductive 1,3-rearrangement into a stable N-acylurea[6][7].

Step-by-Step Procedure:

  • In an oven-dried, 100 mL round-bottom flask under N₂, dissolve 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (1.0 eq, 10.0 mmol) and the primary alcohol (1.1 eq, 11.0 mmol) in anhydrous DCM (40 mL).

  • Add DMAP (0.1 eq, 1.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq, 12.0 mmol) portion-wise over 10 minutes to control the exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Self-Validating Check: The reaction should remain a clear, homogenous solution. The appearance of a thick white precipitate indicates moisture contamination or the accidental use of DCC instead of EDC.

  • Monitor by TLC (Hexanes/EtOAc 3:1). The starting acid will remain at the baseline (R_f ~0.0), while the ester product will elute cleanly (R_f ~0.5–0.7).

  • Workup: Dilute with DCM (50 mL). Wash sequentially with 1N HCl (2 x 30 mL) to remove DMAP and EDU, saturated NaHCO₃ (30 mL) to remove unreacted acid, and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid Chloride-Mediated Esterification

Causality & Mechanism: Converting the acid to an acyl chloride creates a highly electrophilic species that reacts irreversibly with primary alcohols[8]. This is the method of choice for process chemistry and scale-up, as it bypasses the equilibrium limitations of acid-catalyzed esterifications.

Step-by-Step Procedure:

  • Suspend the benzoic acid (1.0 eq, 50.0 mmol) in anhydrous DCM (100 mL) and add catalytic DMF (3 drops).

  • Cool to 0 °C and add oxalyl chloride (1.2 eq, 60.0 mmol) dropwise via an addition funnel.

  • Self-Validating Check: Vigorous gas evolution (CO and CO₂) will commence immediately. The reaction is complete when gas evolution ceases and the suspension becomes a clear, pale-yellow solution (typically 1–2 hours).

  • Concentrate the mixture in vacuo to remove unreacted oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM (50 mL).

  • In a separate flask, dissolve the primary alcohol (1.1 eq, 55.0 mmol) and DIPEA (2.0 eq, 100.0 mmol) in DCM (50 mL) at 0 °C.

  • Add the acid chloride solution dropwise to the alcohol solution. Stir for 2 hours at RT.

  • Workup: Quench with water, separate layers, wash the organic phase with 1N HCl, sat. NaHCO₃, and brine. Dry and concentrate.

Protocol C: Microwave-Assisted Fischer Esterification

Causality & Mechanism: Traditional Fischer esterification is an equilibrium process requiring long reflux times[9]. Sealed-vessel microwave irradiation allows the solvent (methanol or ethanol) to be heated well above its boiling point, drastically reducing reaction times from 16 hours to 15 minutes while maintaining high yields[10].

Step-by-Step Procedure:

  • In a 10 mL microwave-safe vial, combine the benzoic acid (1.0 eq, 2.0 mmol) and absolute ethanol or methanol (4.0 mL).

  • Add concentrated H₂SO₄ (0.1 eq, 0.2 mmol) dropwise.

  • Seal the vial with a crimp cap.

  • Irradiate in a single-mode microwave reactor at 130 °C for 15 minutes (3 x 5-minute intervals to prevent over-pressurization).

  • Self-Validating Check: The vial pressure should stabilize. If the pressure spikes continuously, the alcohol may contain excess water, shifting the equilibrium backward and generating steam.

  • Cool to room temperature, unseal, and neutralize the acid catalyst with saturated NaHCO₃ until CO₂ evolution stops.

  • Extract the ester with ethyl acetate (3 x 10 mL), dry, and concentrate.

Visualizations

Steglich_Workflow A 4-Fluoro-3-isopropoxy- 5-methylbenzoic acid B EDC·HCl Activation (O-acylisourea) A->B C DMAP Catalysis (Acyl-pyridinium) B->C D Primary Alcohol Nucleophilic Attack C->D E Target Ester + Water-Soluble EDU D->E

Fig 1. Mechanistic workflow of EDC/DMAP-mediated Steglich esterification.

Method_Selection S Select Primary Alcohol Type N1 Simple / Volatile (e.g., MeOH, EtOH) S->N1 N2 Complex / Acid-Sensitive (Drug Intermediates) S->N2 N3 Large Scale Synthesis (>100g batches) S->N3 M1 Fischer Esterification (H2SO4, Reflux) N1->M1 M2 Steglich Esterification (EDC/DMAP, RT) N2->M2 M3 Acid Chloride Method (Oxalyl Chloride, Base) N3->M3

Fig 2. Decision matrix for selecting the optimal esterification protocol.

References[1] Bidepharm. "CAS号:163419-03-2 - 毕得医药: 4-Fluoro-3-isopropoxy-5-methylbenzoic acid." Available at: 2]">https://www.bidepharm.com[2] ElectronicsAndBooks. "A New Method for the Esterification of Certain Sterically Hindered Acids." Available at: 6]">https://electronicsandbooks.com[6] Benchchem. "Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives." Available at: 7]">https://www.benchchem.com[7] Grokipedia. "Steglich esterification." Available at: 4]">https://www.grokipedia.com[4] ResearchGate. "Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling." Available at: 9]">https://www.researchgate.net[9] Benchchem. "Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols." Available at: 3]">https://www.benchchem.com[3] MDPI. "Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances." Available at: 10]">https://www.mdpi.com[10] ResearchGate. "Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition." Available at: 8]">https://www.researchgate.net[8] Common Organic Chemistry. "Acid to Ester - Common Conditions." Available at: 5]">https://www.commonorganicchemistry.com[5] Green Chemistry (RSC). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Available at: https://www.rsc.org

Sources

Method

Application Note: 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid in Suzuki-Miyaura Cross-Coupling Workflows

Executive Summary The synthesis of complex, highly substituted biaryls and diaryl ketones is a cornerstone of modern medicinal chemistry. 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (CAS: 2404733-89-5)[1] is a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex, highly substituted biaryls and diaryl ketones is a cornerstone of modern medicinal chemistry. 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (CAS: 2404733-89-5)[1] is a highly specialized, commercially available building block that offers a unique stereoelectronic profile for drug discovery. This application note details two divergent, field-proven Suzuki-Miyaura cross-coupling workflows to functionalize this benzoic acid: Acyl Suzuki-Miyaura Cross-Coupling for the synthesis of diaryl ketones, and a Decarboxylative Halogenation-Suzuki Sequence for the synthesis of biaryl scaffolds.

Chemical Profiling & Strategic Utility

The 4-fluoro-3-isopropoxy-5-methylphenyl moiety is strategically valuable in rational drug design:

  • Fluorine (C4): Lowers the pKa of adjacent functional groups, blocks oxidative metabolism at the para-position, and modulates lipophilicity.

  • Isopropoxy (C3): Provides significant steric shielding and fills hydrophobic binding pockets, while the oxygen atom acts as a potential hydrogen-bond acceptor.

  • Methyl (C5): Restricts the conformational rotation of the adjacent functional groups, locking the molecule into bioactive conformations.

Because this benzoic acid lacks ortho-substituents (C2 and C6 are unsubstituted), direct transition-metal-catalyzed decarboxylative cross-coupling (which typically relies on the stereoelectronic effects of ortho-substituents to drive CO₂ extrusion) can be low-yielding[2]. To bypass this limitation, we utilize orthogonal activation strategies that leverage the carboxylic acid moiety either as a direct electrophile (via acyl chlorides)[3] or as a traceless directing group (via halodecarboxylation)[4].

Mechanistic Pathways (The "Why")

Pathway A: Acyl Suzuki-Miyaura Cross-Coupling

Acyl Suzuki cross-coupling involves the coupling of an organoboron reagent with an acyl electrophile to form a ketone[3]. By converting the benzoic acid to an acyl chloride, the C(acyl)–Cl bond becomes highly primed for oxidative addition by a Pd(0) catalyst.

  • Causality: We specifically avoid protic solvents in this workflow. If water is present, the acyl chloride rapidly hydrolyzes back to the starting benzoic acid before transmetalation can occur. By using anhydrous toluene and a mild, anhydrous base (e.g., Na₂CO₃), the acyl-Pd(II) intermediate is stabilized, and decarbonylation (which would yield a biaryl instead of a ketone) is kinetically suppressed[5].

Pathway B: Decarboxylative Halogenation followed by Suzuki Coupling

To access the biaryl derivative, the carboxylic acid is first converted to an aryl iodide via a modified Barton-Hunsdiecker halodecarboxylation[2].

  • Causality: Direct electrophilic iodination of the parent ring would yield a mixture of regioisomers due to the competing directing effects of the isopropoxy and methyl groups. Decarboxylative iodination is perfectly regioselective—the iodine atom exclusively replaces the carboxyl group. The resulting highly substituted aryl iodide is then subjected to standard Suzuki-Miyaura conditions using a catalyst with a large bite angle (Pd(dppf)Cl₂) to accelerate reductive elimination around the bulky isopropoxy group.

Workflow Visualization

G SM 4-Fluoro-3-isopropoxy- 5-methylbenzoic acid (CAS: 2404733-89-5) Acyl Acyl Chloride Intermediate SM->Acyl (COCl)2, cat. DMF DCM, RT, 2h ArI Aryl Iodide Intermediate SM->ArI I2, PhI(OAc)2 hv or 80°C Ketone Diaryl Ketone (Acyl Suzuki Product) Acyl->Ketone Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Toluene, 80°C Biaryl Biaryl Scaffold (Standard Suzuki Product) ArI->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C

Workflow mapping the divergent Suzuki-Miyaura cross-coupling pathways for the benzoic acid.

Experimental Protocols (The "How")

Protocol A: Synthesis of Diaryl Ketones via Acyl Suzuki-Miyaura Coupling

Step 1: Acid Chloride Formation

  • Charge a flame-dried round-bottom flask with 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Add catalytic N,N-dimethylformamide (DMF, 2 drops).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 equiv, 6.0 mmol) dropwise.

  • Warm to room temperature and stir for 2 hours.

    • Self-Validation (IPC): Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS to confirm >95% conversion to the corresponding methyl ester (indicating complete consumption of the acid).

  • Concentrate the reaction mixture in vacuo to remove DCM and excess oxalyl chloride. The resulting crude acyl chloride is used immediately without further purification.

Step 2: Acyl Suzuki-Miyaura Coupling

  • In a nitrogen-filled glovebox, charge a Schlenk flask with the crude acyl chloride (1.0 equiv), phenylboronic acid (1.2 equiv, 6.0 mmol), anhydrous Na₂CO₃ (2.0 equiv, 10.0 mmol), and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous, degassed toluene (0.1 M). Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C for 12 hours under vigorous stirring.

  • Cool to room temperature, filter through a pad of Celite (eluting with ethyl acetate), and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the diaryl ketone.

Protocol B: Synthesis of Biaryls via Decarboxylative Halogenation-Suzuki Sequence

Step 1: Decarboxylative Iodination

  • Charge a reaction vial with 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (1.0 equiv, 5.0 mmol), (Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 equiv), and Iodine (I₂, 1.0 equiv)[2].

  • Suspend the reagents in anhydrous carbon tetrachloride (CCl₄) or dichloroethane (DCE) (0.1 M).

  • Irradiate the mixture with a visible light source (e.g., 390 nm LED) or heat to 80 °C for 4 hours until CO₂ evolution ceases.

    • Self-Validation (IPC): Connect the reaction to a mineral oil bubbler. The cessation of bubbling indicates the completion of the halodecarboxylation step.

  • Quench with saturated aqueous Na₂S₂O₃ to destroy excess iodine, extract with DCM, dry over MgSO₄, and concentrate to yield 1-iodo-4-fluoro-3-isopropoxy-5-methylbenzene.

Step 2: Standard Suzuki-Miyaura Coupling

  • Combine the aryl iodide (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%) in a flask.

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.15 M).

    • Causality: Unlike the Acyl Suzuki, water is strictly required here to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Stir at 90 °C for 4–6 hours. Monitor via TLC until the aryl iodide is consumed.

  • Perform standard aqueous workup and purify via silica gel chromatography.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization data for the Acyl Suzuki-Miyaura Coupling (Protocol A), demonstrating the critical nature of catalyst and solvent selection to prevent competitive hydrolysis or decarbonylation[3].

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)*Primary Byproduct
1Pd(PPh₃)₄ Na₂CO₃ Toluene 80 85% None (Clean conversion)
2Pd(OAc)₂ / PCy₃K₃PO₄THF6062%Decarbonylated biaryl
3Pd(dppf)Cl₂Cs₂CO₃Dioxane8074%Traces of homocoupling
4Pd(PPh₃)₄Na₂CO₃Toluene/H₂O8041%Hydrolyzed benzoic acid

*Yields represent isolated yields after silica gel chromatography. Reactions performed on a 1.0 mmol scale using phenylboronic acid.

References

  • Recent Advances in Acyl Suzuki Cross-Coupling Molecules (MDPI) URL:[Link][3]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles Organic Letters (ACS Publications) URL:[Link][5]

  • Decarboxylative Halogenation of Organic Compounds Chemical Reviews (NIH PMC) URL:[Link][2]

  • Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis Journal of the American Chemical Society (MacMillan Group, Princeton University) URL:[Link]

Sources

Application

Orthogonal protecting group strategies for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid derivatives

Application Note: Orthogonal Protecting Group Strategies for 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid Derivatives in Complex API Synthesis Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Protecting Group Strategies for 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid Derivatives in Complex API Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule of Interest: 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (CAS: 2404733-89-5)

Strategic Overview & Chemical Causality

4-Fluoro-3-isopropoxy-5-methylbenzoic acid is a highly functionalized, electron-rich aryl building block increasingly utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including PROTACs, macrocyclic kinase inhibitors, and advanced peptide conjugates. Its structural topology—featuring a reactive carboxylic acid, a sterically hindered isopropoxy ether, and an aryl fluoride—presents unique chemoselectivity challenges during multi-step synthesis. To successfully integrate this moiety into complex scaffolds without unwanted side reactions, chemists must employ robust, orthogonal protecting group strategies[1].

The selection of protecting groups must account for the downstream synthetic environment and the mechanistic vulnerabilities of the molecule:

  • Allyl Esters for Mild Orthogonality: The allyl ester is highly stable to both strong acids (e.g., TFA) and bases (e.g., piperidine) used in standard solid-phase and solution-phase synthesis[2]. It is selectively cleaved using catalytic Pd(0). We utilize phenylsilane (PhSiH 3​ ) as the hydride donor because it efficiently intercepts the π -allyl palladium intermediate, driving the reaction to completion while avoiding the toxicity and purification nightmares associated with tin-based scavengers[3].

  • t-Butyl Esters for Base/Nucleophile Stability: When downstream steps involve strong nucleophiles or transition-metal cross-coupling that might poison or inadvertently react with an allyl group, the t-butyl ester is preferred. It is cleaved via acidolysis (e.g., TFA), a process driven by the thermodynamically favorable release of isobutylene gas[4].

  • Isopropoxy Ether as a Pseudo-Protecting Group: The isopropoxy group is inherently stable to standard coupling conditions. However, if the synthetic route requires unmasking the latent phenol (e.g., for late-stage etherification or macrocyclization), Boron trichloride (BCl 3​ ) can selectively dealkylate the ether.

    • Critical Field Insight: BCl 3​ is a strong Lewis acid that will also cleave t-butyl esters. Therefore, if the phenol must be unmasked while strictly preserving the carboxylic acid handle, the allyl ester is the mandatory orthogonal partner .

Orthogonality Matrix

The following table summarizes the quantitative stability and cleavage profiles of the functional groups under various standard deprotection conditions. This data dictates the sequencing of synthetic steps.

Protecting Group / Motif50% TFA in DCM (Acid)20% Piperidine (Base)Pd(PPh 3​ ) 4​ / PhSiH 3​ 1.0 M BCl 3​ in DCM
Allyl Ester (-OAll) Stable (>99% recovery)Stable (>99% recovery)Cleaved (>98% yield) Stable (>95% recovery)
t-Butyl Ester (-OtBu) Cleaved (>98% yield) Stable (>99% recovery)Stable (>99% recovery)Cleaved (>95% yield)
Isopropoxy Ether (-OiPr) Stable (>95% recovery)*Stable (>99% recovery)Stable (>99% recovery)Cleaved (>90% yield)

*Note: Prolonged exposure to neat TFA at elevated temperatures may cause partial ether cleavage; strict adherence to RT and 50% v/v concentration is required.

Orthogonal Workflow Visualization

OrthogonalWorkflow Core 4-Fluoro-3-isopropoxy- 5-methylbenzoic acid Allyl Allyl Ester (Stable to BCl3 & TFA) Core->Allyl Allyl-Br, K2CO3 tBu t-Butyl Ester (Stable to Pd(0) & Base) Core->tBu Boc2O, DMAP PhenolAllyl Phenol-Allyl Ester (Unmasked OH) Allyl->PhenolAllyl BCl3 (Ether Cleavage) FreeAcid Free Acid Derivative (Ready for Coupling) tBu->FreeAcid TFA/DCM (Ester Cleavage) PhenolAllyl->FreeAcid Pd(PPh3)4, PhSiH3

Orthogonal protection workflow for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Deprotection of the Allyl Ester

This protocol is utilized when late-stage acid-labile groups (like Boc or tBu) are present elsewhere in the molecule, necessitating a mild, neutral deprotection strategy[3].

Step 1: Allyl Esterification

  • Reaction: Dissolve 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M). Add anhydrous K 2​ CO 3​ (2.0 eq, 20 mmol) and stir for 10 minutes at room temperature (RT).

  • Addition: Dropwise add allyl bromide (1.2 eq, 12 mmol).

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is typically complete within 4 hours, indicated by the complete consumption of the baseline acid spot.

  • Workup: Quench with water (100 mL), extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Step 2: Pd(0)-Catalyzed Deprotection

  • Reaction: Dissolve the allyl ester derivative (1.0 eq, 5 mmol) in anhydrous, thoroughly degassed DCM (50 mL, 0.1 M) under an Argon atmosphere.

  • Catalysis: Add Phenylsilane (PhSiH 3​ ) (2.0 eq, 10 mmol) followed by Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (0.05 eq, 0.25 mmol).

  • Validation: The solution will turn pale yellow. Gas evolution (propene) validates the active catalytic cycle.

  • IPC: Monitor via LC-MS. Complete disappearance of the [M+H] + peak corresponding to the allyl ester should occur within 1–2 hours.

  • Workup: Concentrate the mixture. Purify the residue via silica gel chromatography (DCM to DCM/MeOH 9:1 gradient) to yield the free carboxylic acid.

PdMechanism A Allyl Ester Derivative B π-Allyl-Pd(II) Complex + Carboxylate A->B Pd(PPh3)4 Oxidative Addition D Free Carboxylic Acid + Propene + Pd(0) B->D Reductive Elimination C PhSiH3 (Hydride Donor) C->B Intercepts π-Allyl

Mechanistic pathway of Pd(0)-catalyzed allyl ester deprotection.

Protocol B: Selective Cleavage of the Isopropoxy Group (Phenol Unmasking)

This protocol leverages Lewis acid chemistry to remove the sterically hindered isopropoxy group. Requirement: The carboxylic acid must be protected as an allyl ester; a t-butyl ester will not survive these conditions.

  • Preparation: Dissolve the allyl ester derivative (1.0 eq, 5 mmol) in anhydrous DCM (50 mL, 0.1 M) under an Argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add Boron trichloride (BCl 3​ , 1.0 M in DCM) (3.0 eq, 15 mmol) dropwise over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over an additional 1 hour.

    • Causality: BCl 3​ coordinates to the ether oxygen, activating the adjacent isopropyl C-O bond. Chloride nucleophilically attacks the isopropyl group, releasing isopropyl chloride and generating the boron-phenolate intermediate.

  • IPC: Quench a 50 µL aliquot in cold MeOH and analyze via LC-MS. Look for a mass shift of -42 Da (loss of the propene equivalent from the ether).

  • Workup: Carefully quench the reaction at -78 °C by the dropwise addition of anhydrous MeOH (10 mL) to destroy excess BCl 3​ and hydrolyze the boron-phenolate. Warm to RT, concentrate in vacuo, and partition between EtOAc and saturated aqueous NaHCO 3​ . Dry the organic layer and concentrate to yield the unmasked phenol-allyl ester.

References

  • Title: Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis Source: ResearchGate URL
  • Title: Protecting Groups in Peptide Synthesis Source: Springer Nature Experiments URL
  • Title: Amino Acid-Protecting Groups Source: Chemical Reviews - ACS Publications URL
  • Source: PMC (PubMed Central)

Sources

Method

Title: A Framework for the In Vitro Bio-Profiling of 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid

An Application Note and Protocol from the Desk of a Senior Application Scientist Introduction 4-Fluoro-3-isopropoxy-5-methylbenzoic acid is a novel synthetic compound featuring a decorated benzoic acid scaffold. The stra...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction

4-Fluoro-3-isopropoxy-5-methylbenzoic acid is a novel synthetic compound featuring a decorated benzoic acid scaffold. The strategic incorporation of a fluorine atom and an isopropoxy group suggests potential for enhanced pharmacological properties. Fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability of drug candidates[1][2]. Benzoic acid derivatives themselves are a versatile class of molecules with a wide range of reported biological activities, including antimicrobial, antioxidant, and proteostasis-modulating effects[3][4].

Given its synthetic nature, 4-Fluoro-3-isopropoxy-5-methylbenzoic acid lacks an established biological target. Therefore, the initial in vitro characterization requires a systematic and tiered approach to efficiently identify potential bioactivity. This application note provides a robust framework for researchers, outlining foundational protocols for an initial cytotoxicity assessment followed by a template for a target-based biochemical enzyme inhibition assay. This dual approach ensures that any observed target-specific activity can be contextualized by the compound's general effect on cell health, a critical step in early-stage drug discovery[5].

Part 1: Foundational Principles & Pre-Assay Preparation

The reliability of any in vitro assay hinges on the proper handling and preparation of the test compound. The protocols herein are designed as self-validating systems, where careful execution of these initial steps prevents common artifacts and ensures data reproducibility.

Compound Solubilization and Stock Preparation

The majority of small molecules are first dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Rationale: DMSO is a powerful aprotic solvent compatible with most biochemical and cell-based assays at low final concentrations (typically ≤0.5% v/v). High-concentration stocks (e.g., 10-50 mM) allow for minimal volume addition to the assay, preventing solvent-induced effects.

  • Protocol:

    • Accurately weigh a precise amount of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex thoroughly until the compound is fully dissolved. A brief sonication may be required.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

The Tiered Assay Workflow

A logical progression of assays is crucial for efficient resource allocation and clear data interpretation. We propose a two-tiered initial screening cascade. The first tier establishes the compound's general cytotoxicity profile, while the second investigates its effect on a specific molecular target. This structure allows for the calculation of a selectivity index, a key metric for prioritizing compounds.[6]

G cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening cluster_tier2 Phase 3: Tier 2 Screening cluster_analysis Phase 4: Analysis Compound Compound Handling (4-Fluoro-3-isopropoxy-5-methylbenzoic acid) Stock Prepare 20 mM Stock in DMSO Compound->Stock CellAssay Cell-Based Viability Assay (e.g., MTS Assay) Stock->CellAssay BiochemAssay Biochemical Enzyme Assay (e.g., Kinase Inhibition) Stock->BiochemAssay CC50 Determine CC50 (50% Cytotoxic Concentration) CellAssay->CC50 Analysis Calculate Selectivity Index (SI = CC50 / IC50) CC50->Analysis IC50 Determine IC50 (50% Inhibitory Concentration) BiochemAssay->IC50 IC50->Analysis

Caption: Tiered workflow for initial in vitro profiling of a novel compound.

Part 2: Protocol 1 - General Cellular Viability (MTS Assay)

This protocol determines the concentration at which the test compound reduces the viability of a cell population by 50% (CC50). We utilize a tetrazolium-based (MTS) assay, where mitochondrial reductases in viable cells convert a substrate into a formazan product, yielding a colorimetric signal proportional to cell viability.

Materials and Reagents
Reagent/MaterialRecommended Supplier/Specification
Human Cell Line (e.g., HEK293)ATCC (or other certified cell bank)
Complete Growth MediumDMEM with 10% FBS, 1% Penicillin-Streptomycin
96-well clear-bottom, black-walled platesCorning, Greiner Bio-One (Reduces crosstalk)[7]
MTS Reagente.g., CellTiter 96® AQueous One Solution (Promega)
Test Compound Stock20 mM in DMSO
Phosphate-Buffered Saline (PBS)Sterile, pH 7.4
Step-by-Step Methodology
  • Cell Seeding: a. Culture cells to ~80-90% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension in complete growth medium to a final density of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). e. Expertise Insight: Leave the outermost perimeter wells filled with 100 µL of sterile PBS to minimize evaporation (the "edge effect"), which can alter media osmolarity and affect results in long-term assays.[8] f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: a. Prepare a serial dilution of the compound. Create an intermediate plate by diluting the 20 mM DMSO stock into complete growth medium. A common starting point is a 200 µM top concentration in the intermediate plate (1% DMSO). Perform 1:3 serial dilutions down the plate. b. Carefully remove the medium from the seeded cells and add 100 µL of the compound dilutions to the respective wells. c. Trustworthiness Check: Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final DMSO concentration as the highest compound concentration (e.g., 0.5%). This represents 100% viability.
    • No-Cell Control: Wells with medium but no cells, to determine background absorbance.
    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine) to ensure the assay system is responsive.
  • Incubation: a. Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration can be optimized based on the cell line's doubling time.

  • Signal Development and Measurement: a. Add 20 µL of MTS reagent directly to each well. b. Incubate for 1-4 hours at 37°C, 5% CO₂. c. Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Subtract the average background absorbance (No-Cell Control) from all other wells.

  • Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance_Test_Well / Average_Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- variable slope) in software like GraphPad Prism to calculate the CC50 value.

ParameterExample Value
Top Concentration100 µM
Bottom Concentration0.005 µM
Calculated CC5045.2 µM
R² of Curve Fit0.991

Part 3: Protocol 2 - Biochemical Enzyme Inhibition Assay (Kinase Template)

This protocol provides a template for determining the 50% inhibitory concentration (IC50) of the test compound against a purified enzyme. We describe a generic luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption (higher luminescence) corresponds to enzyme inhibition. This format is highly sensitive and amenable to high-throughput screening.[9]

G pathway ATP + Substrate (Peptide) Kinase Enzyme Phosphorylated Substrate + ADP inhibitor Inhibitor (Test Compound) inhibitor->pathway:f1

Caption: Inhibition of a kinase-catalyzed phosphorylation reaction.

Materials and Reagents
Reagent/MaterialRecommended Supplier/Specification
Purified Kinase Enzymee.g., CDK2/CycA (SignalChem, Promega)
Kinase Substrate (Peptide)Specific to the kinase (e.g., Histone H1)
Assay BufferKinase-specific buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ATP SolutionHigh-purity, molecular biology grade
384-well low-volume, white platesGreiner Bio-One, Corning (Optimal for luminescence)
Luminescence Detection Reagente.g., Kinase-Glo® Max (Promega)
Test Compound Stock20 mM in DMSO
Step-by-Step Methodology
  • Reagent Preparation: a. Thaw all reagents on ice. b. Prepare the kinase enzyme solution in assay buffer at 2X the final desired concentration. c. Prepare a substrate/ATP mixture in assay buffer at 2X the final desired concentration. Expertise Insight: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme. Using a Km value of ATP allows for sensitive detection of both competitive and non-competitive inhibitors.[10]

  • Assay Setup (in a 384-well plate): a. Add 5 µL of assay buffer to all wells. b. Add 50 nL of the test compound from a serial dilution plate (prepared in DMSO) using an acoustic dispenser or pin tool. This results in a 100X dilution. c. Add 5 µL of the 2X kinase enzyme solution to each well. d. Trustworthiness Check: Include the following controls:

    • No-Inhibitor Control (0% Inhibition): Wells with enzyme and DMSO vehicle.
    • No-Enzyme Control (100% Inhibition): Wells without enzyme (add 5 µL of buffer instead). This represents the maximum possible signal (no ATP consumption). e. Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction starts.[11]
  • Initiate Kinase Reaction: a. Add 10 µL of the 2X substrate/ATP mixture to all wells to start the reaction. b. Mix the plate and incubate for 60 minutes at room temperature.

  • Signal Development and Measurement: a. Add 20 µL of Kinase-Glo® Max reagent to each well. b. Mix and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. c. Measure luminescence using a microplate reader.

Data Analysis
  • Define the 0% and 100% inhibition controls:

    • Lum_max = Average signal from No-Enzyme Control wells.

    • Lum_min = Average signal from No-Inhibitor Control wells.

  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = ((Lum_Test_Well - Lum_min) / (Lum_max - Lum_min)) * 100

  • Plot % Inhibition against the log of the compound concentration.

  • Use a non-linear regression model (as in 2.3) to calculate the IC50 value.

ParameterExample Value
Top Concentration100 µM
Bottom Concentration0.005 µM
Calculated IC507.8 µM
R² of Curve Fit0.995

Part 4: Data Interpretation & Next Steps

The ultimate goal of this initial screening is to identify compounds that are potent against their intended target but have minimal general cytotoxicity.

  • Calculating the Selectivity Index (SI): The SI provides a quantitative measure of a compound's therapeutic window. SI = CC50 / IC50

    Using our example data: SI = 45.2 µM / 7.8 µM ≈ 5.8

    A higher SI value (typically >10) is desirable, as it suggests the compound's activity is more likely due to specific inhibition of the target rather than non-specific toxicity.

  • Recommendations for Further Studies:

    • Mechanism of Inhibition (MoA): If a potent IC50 is confirmed, follow-up studies should be conducted to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the IC50 at various substrate concentrations.[11]

    • Orthogonal Assays: Confirm the hit in a different assay format that does not rely on ATP measurement to rule out artifacts.

    • Selectivity Profiling: Screen the compound against a panel of related kinases to determine its specificity.

References

  • Zhang, R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Nature Communications. [Link]

  • Bi, K., et al. (2018). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, L., et al. (2021). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. European Journal of Medicinal Chemistry. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • El-Hachem, N., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. [Link]

  • Gupta, S., et al. (2016). Best practice recommendations for the transfer of cell-based assays for the measurement of neutralizing anti-drug antibodies. Bioanalysis. [Link]

  • O'Donovan, E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link]

  • Lee, S., & Xie, M. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Pharmacology & Translational Science. [Link]

  • Auld, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. [Link]

  • Edmondson, D.E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Brack, W., et al. (2019). In vitro assays for the risk assessment of chemicals. UFZ. [Link]

  • Chopra, D., et al. (2005). 4-Fluoro-3-phenoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Roussaki, M., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Journal of Fungi. [Link]

  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Hung, C.C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research. [Link]

  • Colpo, N., et al. (2023). Comparative Evaluation of [18F]5-Fluoroaminosuberic Acid and (4S)-4-(3-[18F]fluoropropyl)-l-Glutamate as System xC--Targeting Radiopharmaceuticals. Journal of Nuclear Medicine. [Link]

  • Barata-Vallejo, S., et al. (2020). Fluoroalkylation of steroid derivatives: synthetic strategies, mechanistic trends, and pharmacological perspectives. Organic Chemistry Frontiers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthetic yield of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid . This compound is a highly valued intermediate in the development of targeted therapeutics and kinase inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid . This compound is a highly valued intermediate in the development of targeted therapeutics and kinase inhibitors. However, its synthesis presents several chemoselective challenges, including competing esterification, E2 elimination of the alkylating agent, and nucleophilic aromatic substitution (SNAr) of the fluorine atom.

This guide is designed for researchers and drug development professionals. It bypasses basic chemistry to directly address the mechanistic pitfalls and optimal workflows required to achieve high-yield, scalable synthesis.

Workflow Overview & Mechanistic Rationale

The most common failure point in synthesizing 4-fluoro-3-isopropoxy-5-methylbenzoic acid is attempting a direct, one-step O-alkylation of the unprotected precursor (4-fluoro-3-hydroxy-5-methylbenzoic acid). Because the carboxylate anion is a strong nucleophile, direct alkylation inevitably yields a complex mixture of the desired ether, the isopropyl ester, and the ether-ester.

To achieve >95% purity and high yields, a three-step protection-alkylation-deprotection sequence is mandatory:

  • Protection: Fischer esterification to yield methyl 4-fluoro-3-hydroxy-5-methylbenzoate.

  • O-Alkylation: Chemoselective isopropylation of the phenol.

  • Saponification: Mild hydrolysis of the methyl ester to yield the final product.

Troubleshooting Guide & FAQs

Q1: I am trying to directly isopropylate 4-fluoro-3-hydroxy-5-methylbenzoic acid, but I keep getting a complex mixture of products. Why is this happening? A: This is a classic chemoselectivity issue. When you expose a hydroxybenzoic acid to an alkyl halide in a basic medium, both the phenolic hydroxyl and the carboxylic acid are deprotonated. The resulting carboxylate is highly nucleophilic, leading to severe competition between O-alkylation of the phenol and esterification of the carboxylic acid. As detailed in [1], direct alkylation of hydroxybenzoic acids inherently results in decreased yields due to these secondary competing reactions. Solution: You must mask the carboxylic acid first. Convert the starting material to a methyl ester (methyl 4-fluoro-3-hydroxy-5-methylbenzoate) before attempting the isopropylation.

Q2: During the O-alkylation of the methyl ester with 2-bromopropane, my conversion stalls at ~60%. Adding more base or extending the reaction time doesn't help. How can I drive this to completion? A: Your electrophile is being consumed by a competing E2 elimination side-reaction. Secondary alkyl halides like 2-bromopropane are highly susceptible to E2 elimination under basic conditions, which converts your reagent into propene gas. Furthermore, standard bases like K2CO3 often fail to provide sufficient nucleophilic activation of the phenoxide in polar aprotic solvents. Solution: Switch your electrophile to 2-iodopropane (a better leaving group that favors SN2) and change your base to Cesium Carbonate (Cs2CO3) in DMF. The "cesium effect" ensures that the cesium ion is completely solvated, leaving the phenoxide essentially free, highly reactive, and perfectly primed for rapid SN2 displacement before E2 elimination can compete [2].

Q3: My final saponification step (hydrolysis of the methyl ester) is causing degradation and a loss of the fluorine atom. What is causing this defluorination? A: The fluorine atom in your molecule is located para to the electron-withdrawing carboxylate/ester group. If you are using harsh saponification conditions (e.g., refluxing NaOH or KOH), the hydroxide ions will initiate a Nucleophilic Aromatic Substitution (SNAr), displacing the activated fluorine atom and ruining your product. Solution: You must use mild hydrolysis conditions. Employ Lithium Hydroxide (LiOH·H2O) in a mixed solvent system of THF/MeOH/H2O at room temperature. This provides sufficient hydroxide concentration to cleave the methyl ester without providing the thermal energy required to cross the activation barrier for SNAr defluorination [3].

Quantitative Data: Optimization of the O-Alkylation Step

The table below summarizes the optimization data for the O-alkylation of methyl 4-fluoro-3-hydroxy-5-methylbenzoate, demonstrating the critical importance of the "cesium effect" and leaving group selection.

ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)E2 Byproduct (Propene)
2-Bromopropane (1.5 eq)K2CO3Acetone602445%High
2-Bromopropane (1.5 eq)K2CO3DMF801862%Moderate
2-Iodopropane (1.5 eq)K2CO3DMF801875%Low
2-Iodopropane (1.5 eq) Cs2CO3 DMF 60 12 >95% Trace

Step-by-Step Experimental Protocols

Protocol A: SN2 O-Alkylation (Synthesis of Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate)

This protocol is self-validating; the extensive aqueous washes are specifically designed to remove DMF, which otherwise causes false-positive mass recoveries and NMR peak overlap.

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with methyl 4-fluoro-3-hydroxy-5-methylbenzoate (1.0 eq) and anhydrous DMF (to reach 0.2 M concentration).

  • Activation: Add Cs2CO3 (2.0 eq) in one portion. Stir the suspension at room temperature for 15 minutes to pre-form the highly reactive cesium phenoxide. The solution will noticeably darken.

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir for 12 hours under an argon atmosphere. Monitor by LC-MS until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature and quench with distilled water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 times) . Critical step: This ensures complete removal of residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the intermediate ester as a pale oil/solid.

Protocol B: Mild Saponification (Synthesis of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid)

This protocol prevents SNAr defluorination while ensuring complete ester cleavage.

  • Dissolution: Dissolve the crude methyl 4-fluoro-3-isopropoxy-5-methylbenzoate in a 2:1:1 volumetric mixture of THF:MeOH:H2O (0.1 M concentration).

  • Hydrolysis: Add LiOH·H2O (3.0 eq) in one portion.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 4–6 hours. Do not heat. Monitor by TLC (Hexanes:EtOAc 7:3) until the higher-Rf ester spot disappears.

  • Solvent Removal: Concentrate the mixture in vacuo at 30 °C to remove the volatile THF and MeOH.

  • Precipitation: Dilute the remaining aqueous residue with water and cool to 0 °C in an ice bath. Slowly acidify the solution to pH 2–3 using 1M HCl (aq). The product will crash out as a dense white precipitate.

  • Isolation: Filter the solid through a Büchner funnel, wash thoroughly with ice-cold water to remove lithium salts, and dry under high vacuum for 24 hours to afford the pure 4-fluoro-3-isopropoxy-5-methylbenzoic acid.

Mechanistic Workflow Diagram

SynthesisWorkflow Start 4-Fluoro-3-hydroxy- 5-methylbenzoic acid Direct Direct Alkylation (Not Recommended) Start->Direct iPr-Br, K2CO3 Ester Methyl 4-fluoro-3-hydroxy- 5-methylbenzoate Start->Ester MeOH, H2SO4 (Protection) Mixture Complex Mixture (O-alkylation + Esterification) Direct->Mixture Alkylation O-Alkylation (2-Iodopropane, Cs2CO3, DMF) Ester->Alkylation Intermediate Methyl 4-fluoro-3-isopropoxy- 5-methylbenzoate Alkylation->Intermediate SN2 Reaction Hydrolysis Mild Saponification (LiOH, THF/MeOH/H2O, RT) Intermediate->Hydrolysis Product 4-Fluoro-3-isopropoxy- 5-methylbenzoic acid (High Yield & Purity) Hydrolysis->Product Chemoselective Deprotection

Workflow for the optimized synthesis of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid.

References

  • Title: Esterification of hydroxybenzoic acids (US5260475A)
  • Title: An assessment of the causes of the "cesium effect" Source: Journal of Organic Chemistry URL: [Link]

  • Title: Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5‑d8 (Demonstrating mild LiOH saponification of fluorinated benzoates) Source: Journal of Medicinal Chemistry URL: [Link]

Optimization

Technical Support Center: Troubleshooting Solubility of 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing solubility bottlenecks with 4-Fluoro-3-isopropoxy-5-methylbenzoic acid during s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing solubility bottlenecks with 4-Fluoro-3-isopropoxy-5-methylbenzoic acid during synthesis, purification, or assay development.

Instead of relying on trial-and-error, this guide deconstructs the thermodynamic and structural causality behind the compound's physical behavior, providing self-validating protocols to overcome these challenges.

Root Cause Analysis: The Thermodynamics of Insolubility

To solve the solubility issue, we must first understand the molecular mechanics preventing solvation. 4-Fluoro-3-isopropoxy-5-methylbenzoic acid possesses competing structural features that dictate its behavior in organic media:

  • Hydrogen-Bond Dimerization: The primary culprit for poor solubility in non-polar to moderately polar organic solvents (e.g., toluene, dichloromethane, hexane) is the carboxylic acid moiety. In the absence of competing hydrogen-bond acceptors, carboxylic acids spontaneously form highly stable, hydrogen-bonded dimers[1]. This dimerization significantly increases the apparent molecular weight and crystal lattice energy, requiring a high enthalpy of dissociation that non-polar solvents cannot provide[2].

  • Steric Bulk vs. Lipophilicity: The isopropoxy (-OCH(CH3)2) and methyl (-CH3) groups increase the overall lipophilicity (LogP) of the molecule. However, their steric bulk can hinder the optimal alignment of solvent molecules around the monomeric core, reducing the entropy of solvation.

  • Electronic Effects of Fluorine: The highly electronegative fluorine atom inductively withdraws electron density from the aromatic ring. This slightly lowers the pKa of the carboxylic acid (making it a stronger acid and stronger hydrogen-bond donor) compared to an unsubstituted benzoic acid, thereby reinforcing the strength of the dimerized state.

DimerizationMechanism Monomer Free Monomer (4-Fluoro-3-isopropoxy- 5-methylbenzoic acid) Dimer Hydrogen-Bonded Dimer (High Lattice Energy, Poor Solvation) Monomer->Dimer Non-polar solvent (e.g., Hexane, DCM) Solvated Solvent-Disrupted Monomer (H-Bonded to THF/DMF) Dimer->Solvated Add Polar Aprotic Co-solvent Salt Carboxylate Anion (Deprotonated) Dimer->Salt Add Organic Base (e.g., DIPEA)

Thermodynamic pathways of dimerization versus solvation and deprotonation.

Step-by-Step Troubleshooting Workflows

The following protocols are designed as self-validating systems. If a step fails to produce a clear solution, the failure itself diagnoses the next required intervention.

Protocol A: Disruption via Hydrogen-Bond Acceptors (Co-solvency)

Use this when the downstream reaction requires a neutral carboxylic acid (e.g., amide coupling, esterification) and cannot tolerate basic conditions.

  • Baseline Suspension: Suspend 4-Fluoro-3-isopropoxy-5-methylbenzoic acid in your target primary solvent (e.g., Dichloromethane or Toluene) at the required molarity.

  • Titration of Acceptor: Add a strong hydrogen-bond acceptor solvent—such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO)—dropwise. Causality: These solvents act as competitive hydrogen-bond acceptors, breaking the carboxylic acid dimers into solvated monomers.

  • Thermal Agitation: Heat the mixture gently to 35–40°C while sonicating for 5 minutes. Causality: Thermal energy overcomes the activation barrier of dimer dissociation, while sonication provides mechanical disruption of the crystal lattice.

  • Validation: Allow the solution to cool to room temperature. If the solution remains clear, the dimer has been successfully disrupted. If precipitation reoccurs, increase the co-solvent ratio to a maximum of 15% v/v.

Protocol B: In Situ Salt Formation (Deprotonation)

Use this when the compound is being used as a nucleophile, or when the reaction environment strictly requires non-polar solvents but tolerates mild bases.

  • Suspension: Suspend the compound in the chosen organic solvent (e.g., Dichloromethane).

  • Base Addition: Add 1.1 to 1.5 molar equivalents of a sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Agitation: Stir vigorously at room temperature for 10 minutes.

  • Validation: The cloudy suspension should rapidly transition to a homogenous, clear solution. Causality: Deprotonation converts the neutral acid into a carboxylate anion. The resulting ion-pair (e.g., triethylammonium carboxylate) possesses drastically different solvation dynamics, eliminating hydrogen-bonded dimerization and interacting favorably with moderately polar organic solvents.

OptimizationWorkflow Start Start: Poor Solubility in Organic Solvent CheckSolvent Assess Solvent Polarity Start->CheckSolvent NonPolar Non-Polar/Weakly Polar (e.g., Toluene, DCM) CheckSolvent->NonPolar PolarAprotic Polar Aprotic (e.g., DMF, DMSO) CheckSolvent->PolarAprotic AddAcceptor Add H-Bond Acceptor (5-15% THF or DMF) NonPolar->AddAcceptor HeatSonicate Heat to 40°C & Sonicate PolarAprotic->HeatSonicate SaltForm Salt Formation (Add DIPEA or TEA) AddAcceptor->SaltForm If unresolved Success Solubility Achieved AddAcceptor->Success If resolved SaltForm->Success HeatSonicate->SaltForm If unresolved HeatSonicate->Success If resolved

Decision tree for troubleshooting carboxylic acid solubility in organic media.

Empirical Data: Solvent Selection Matrix

To minimize trial-and-error, consult the following table summarizing the expected behavior of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid across different solvent classes.

Solvent ClassExamplesExpected SolubilityMechanistic RationaleRecommended Action
Non-Polar Hexane, TolueneVery PoorPromotes strong self-dimerization; cannot solvate the polar -COOH or -F groups[3].Avoid unless using Protocol B (Salt Formation).
Weakly Polar Aprotic DCM, ChloroformPoor to ModerateSolvates the lipophilic ring, but insufficient to break the carboxylic acid dimers[2].Add 5-10% THF or DMF (Protocol A).
Polar Aprotic THF, DMF, DMSOExcellentActs as strong H-bond acceptors, disrupting dimers and solvating the monomer.Use as primary solvent or co-solvent additive.
Polar Protic Methanol, EthanolGoodActs as both H-bond donors and acceptors, breaking dimers entirely.Use cautiously; risk of esterification if coupling reagents are present.

Frequently Asked Questions (FAQs)

Q: My compound dissolves when heated to 50°C but crashes out immediately upon cooling to room temperature. How do I stabilize the solution? A: This is a classic symptom of temperature-dependent dimer dissociation. At higher temperatures, thermal energy breaks the dimers, increasing solubility. Upon cooling, the thermodynamic equilibrium shifts back to the dimerized state, causing precipitation. To stabilize the solution at room temperature, you must alter the chemical environment, not just the physical temperature. Implement Protocol A by adding 5-10% of a polar aprotic co-solvent (like THF) to permanently cap the hydrogen-bond donors.

Q: I am performing an amide coupling using EDC/HOBt in DCM, and the acid won't dissolve. Can I use Protocol B (DIPEA)? A: Yes. In fact, adding an organic base like DIPEA is standard practice in peptide and amide coupling chemistry. The base deprotonates the 4-Fluoro-3-isopropoxy-5-methylbenzoic acid, forming a highly soluble carboxylate salt that readily reacts with the coupling reagents. Ensure you add at least 1.5 to 2.0 equivalents of DIPEA to account for both the solubilization and the reaction stoichiometry.

Q: How does the isopropoxy group specifically affect solubility compared to a standard methoxy group? A: The isopropoxy group introduces a branched aliphatic chain, which increases the lipophilicity (hydrophobicity) of the molecule compared to a methoxy group. While this theoretically improves solubility in non-polar solvents, the branched nature also introduces significant steric hindrance. This bulk can prevent solvent molecules from efficiently packing around the aromatic core, sometimes resulting in paradoxically lower solubility in moderately polar solvents unless the carboxylic acid dimer is broken first.

References

  • Klausen, R. S., Kennedy, C. R., Hyde, A. M., & Jacobsen, E. N. (2017). Chiral Thioureas Promote Enantioselective Pictet-Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society, 139(35), 12299-12309. URL: [Link]

  • Wang, Z., Xu, Z., Xu, X., & Luo, Y. (2020). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. The Journal of Chemical Thermodynamics, 150, 106234. URL: [Link]

  • Fujii, Y., Yamada, H., & Mizuta, M. (1978). Solvent effect on the dimerization and hydration constant of benzoic acid. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 1056-1062. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Thermal Decarboxylation of 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized benzoic acids often presents unique stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized benzoic acids often presents unique stability challenges. A frequent point of failure when handling 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (CAS: 2404733-89-5) is unintended thermal decarboxylation during activation, coupling, or purification steps.

This guide synthesizes mechanistic theory with field-proven protocols to help you eliminate this side reaction, ensure scientific integrity, and maximize your experimental yields.

Part 1: Mechanistic Insight – The Causality of Decarboxylation

To prevent a side reaction, we must first understand its thermodynamic and kinetic drivers. The thermal decarboxylation of benzoic acids is not a generic process; it is highly dependent on the electronic and steric environment of the aromatic ring [1].

1. The Electronic Penalty (The Fluorine Effect) Thermal decarboxylation typically proceeds via an ionic transition state where the carboxylate group extrudes CO₂, leaving behind a developing negative charge on the ipso-carbon (forming an aryl anion intermediate). The highly electronegative fluorine atom at the para position (C4) exerts a strong inductive electron-withdrawing effect (–I). This effect stabilizes the electron-rich transition state, significantly lowering the activation energy required for CO₂ extrusion compared to an unsubstituted benzoic acid[2].

2. The Steric Penalty The presence of the 3-isopropoxy and 5-methyl groups creates a crowded steric environment. Steric bulk adjacent to the reaction center can force the carboxylate group out of coplanarity with the aromatic ring. This loss of conjugation further destabilizes the ground state of the carboxylic acid, providing an additional kinetic driving force for decarboxylation [3].

Part 2: Troubleshooting FAQs

Q1: What is the critical temperature threshold for this compound? A1: Decarboxylation rates for heavily substituted, electron-deficient benzoic acids increase exponentially above 60°C. For safe handling during coupling or esterification, maintain reaction temperatures strictly below 25°C. Activation steps (e.g., forming an active ester) should ideally be performed at 0°C.

Q2: How does solvent choice influence the decarboxylation rate? A2: Solvent polarity and hydrogen-bonding capacity play massive roles. Polar aprotic solvents (e.g., DMF, DMSO) strongly solvate cations but leave the carboxylate anion "naked" and highly reactive, accelerating decarboxylation at elevated temperatures [4]. To minimize this, utilize non-polar or less polar aprotic solvents (e.g., Dichloromethane, Toluene, or THF) which do not artificially enhance the nucleophilicity or reactivity of the carboxylate.

Q3: Does the choice of base matter during amide coupling? A3: Absolutely. Strong, unhindered bases promote the rapid formation of the highly reactive carboxylate anion. You should exclusively use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). These bases safely facilitate the reaction without unnecessarily lowering the decarboxylation activation barrier.

Q4: How can I detect if decarboxylation has occurred in my reaction? A4: The most self-validating diagnostic tool is LC-MS. Look for a mass shift of -44 Da from your expected product or starting material mass. The resulting byproduct will be 2-fluoro-1-isopropoxy-3-methylbenzene, which is highly non-polar and will elute much later on a reverse-phase HPLC column compared to the parent acid.

Part 3: Experimental Protocols

Protocol A: Low-Temperature Amide Coupling (Zero-Decarboxylation Workflow)

Objective: Form an amide bond without triggering thermal CO₂ extrusion.

  • Preparation: Dissolve 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to strictly maintain 0°C. (Causality: Low thermal energy prevents the molecule from reaching the activation barrier for the ionic transition state).

  • Base Addition: Add DIPEA (2.5 eq) dropwise. (Causality: DIPEA is sterically hindered, preventing unwanted nucleophilic attacks while safely deprotonating the acid).

  • Activation: Add HATU (1.1 eq) portion-wise. Stir for 15 minutes at 0°C to form the active OAt ester.

  • Coupling: Add the target primary or secondary amine (1.2 eq) slowly. Maintain the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature (max 25°C) until completion.

Protocol B: Controlled Steglich Esterification

Objective: Synthesize an ester while avoiding high-heat Fischer esterification conditions.

  • Preparation: Dissolve the acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous THF at 0°C.

  • Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the chilled solution.

  • Reaction: Stir at 0°C for 1 hour, then at 20°C for 12 hours. Never attempt a traditional Fischer esterification (refluxing in alcohol with catalytic H₂SO₄), as the extended heat will quantitatively decarboxylate the starting material.

Part 4: Data Presentation

The table below summarizes the kinetic risk factors for decarboxylation based on substituent profiles and reaction conditions.

Substituent ProfileTemperature (°C)Solvent EnvironmentEstimated Half-Life ( t1/2​ )Decarboxylation Risk
Unsubstituted (Benzoic Acid)150°CProtic (Water)> 100 hoursVery Low
Electron-Donating (e.g., 4-Methoxy)150°CProtic (Water)> 100 hoursVery Low
Electron-Withdrawing (e.g., 4-Fluoro)120°CPolar Aprotic~ 12 hoursModerate
Poly-EWG (e.g., Pentafluoro)150°CPolar Aprotic< 1 hourCritical
4-Fluoro-3-isopropoxy-5-methyl > 60°C Polar Aprotic (DMF) < 4 hours High
4-Fluoro-3-isopropoxy-5-methyl 0–25°C Non-polar (DCM) Stable Negligible

Part 5: Visualizations

Mechanism A 4-Fluoro-3-isopropoxy- 5-methylbenzoic acid B Carboxylate Anion (Reactive Species) A->B Base / Heat C Transition State (Inductively Stabilized) B->C Thermal Activation D Aryl Anion Intermediate C->D -CO2 F CO2 Gas (Irreversible Loss) C->F Extrusion E 2-Fluoro-1-isopropoxy- 3-methylbenzene D->E Protonation

Fig 1: Ionic mechanism of thermal decarboxylation highlighting the F-stabilized transition state.

Workflow Start Reaction Design: 4-Fluoro-3-isopropoxy-5-methylbenzoic acid Temp Temperature Required? Start->Temp HighTemp > 40°C (High Risk) Temp->HighTemp Yes LowTemp ≤ 25°C (Safe Zone) Temp->LowTemp No Solvent Select Aprotic Solvent (e.g., DCM, THF) HighTemp->Solvent Redesign to Low Temp LowTemp->Solvent Base Use Hindered Base (e.g., DIPEA) Solvent->Base Proceed Proceed with Activation (HATU, EDC) Base->Proceed

Fig 2: Decision tree for optimizing reaction conditions to prevent thermal decarboxylation.

Part 6: References

  • Title: Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid Source: Industrial & Engineering Chemistry Research URL: [Link]

  • Title: The Mechanism of Thermal Decarboxylation Source: Quarterly Reviews, Chemical Society URL: [Link]

  • Title: Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids Source: Journal of the American Chemical Society URL: [Link]

Optimization

Technical Support Center: Optimizing HPLC Purification of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid

Welcome to the technical support guide for the purification of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid. This document is designed for researchers, chromatographers, and drug development professionals to provide field-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid. This document is designed for researchers, chromatographers, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for common challenges encountered during the HPLC purification of this compound. Our approach emphasizes understanding the chemical principles behind the separation to empower you to make informed decisions and develop robust, efficient purification methods.

Understanding the Analyte: 4-Fluoro-3-isopropoxy-5-methylbenzoic acid

Before optimizing any separation, it is crucial to understand the physicochemical properties of the target molecule.

  • Structure: The molecule contains a benzoic acid core, making it an acidic compound .

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the primary site of ionization. The pKa of benzoic acid is ~4.2, and for the structurally similar 4-fluorobenzoic acid, it is 4.14.[1] We can therefore estimate the pKa of our target molecule to be in the 3.5-4.5 range . This is the single most important parameter for mobile phase optimization.

    • Isopropoxy, Methyl, Fluoro Groups: These substituents increase the molecule's hydrophobicity (lipophilicity) compared to simple benzoic acid.

  • Chromatographic Behavior: Based on this structure, the compound is moderately non-polar and best suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[2] The primary challenge in its purification is controlling its ionization state to achieve sharp, symmetrical peaks and stable retention times.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid.

Q1: Why is my peak for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid tailing severely?

Answer: Peak tailing for this acidic analyte is almost always caused by an inappropriate mobile phase pH.

  • Causality: If the mobile phase pH is close to the analyte's pKa (~3.5-4.5), the compound will co-exist in both its protonated (neutral) and deprotonated (anionic) forms. The neutral form is more hydrophobic and interacts more strongly with the C18 stationary phase, while the anionic form is more polar and is repelled, eluting faster. This simultaneous existence of two forms in slow equilibrium during elution is a primary cause of severe peak tailing.[3][4]

  • Solution: To ensure a single, stable chemical form throughout the analysis, you must suppress the ionization of the carboxylic acid group. The established rule is to adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa.[3][5]

    • Actionable Step: Lower the aqueous mobile phase pH to ≤ 2.5 . This can be achieved by adding a small concentration of an acid like formic acid, phosphoric acid, or trifluoroacetic acid (TFA). At this pH, the carboxylic acid will be fully protonated (neutral), leading to a sharper, more symmetrical peak shape.

Q2: My peak is eluting too early (low retention), even with a low percentage of organic solvent. What's wrong?

Answer: This is another symptom of uncontrolled ionization.

  • Causality: The deprotonated (anionic) form of the benzoic acid is significantly more polar than its neutral form. In reversed-phase chromatography, polar compounds have weak interactions with the non-polar stationary phase and are eluted quickly, often near the solvent front.[4][6] If your mobile phase pH is neutral or basic, your analyte will be fully ionized and poorly retained.

  • Solution:

    • Confirm pH: Ensure your mobile phase pH is acidic (ideally ≤ 2.5) to neutralize the analyte and increase its hydrophobicity, thereby increasing retention.[7]

    • Reduce Organic Content: If the pH is already correct, the issue is likely that the mobile phase is too strong. Reduce the initial percentage of the organic modifier (acetonitrile or methanol) in your gradient or isocratic method. A 10% decrease in organic modifier can be expected to increase the retention factor by 2- to 3-fold.[8]

Q3: How do I improve the separation (resolution) between my target compound and a closely eluting impurity?

Answer: Optimizing resolution requires manipulating the selectivity (α) of your chromatographic system. Here is a systematic approach:

  • Causality: Resolution is a function of efficiency (N), retention (k), and selectivity (α). Selectivity has the largest impact on resolution and is defined by the differential migration of two analytes.[6] You can alter selectivity by changing the mobile phase or stationary phase to influence the chemical interactions.

  • Solution Workflow:

    • Modify the Gradient Slope: Make the gradient shallower (e.g., from a 5-95% B over 10 minutes to 5-95% B over 20 minutes). This gives more time for closely eluting compounds to separate.

    • Change the Organic Modifier: This is a powerful tool for altering selectivity. Acetonitrile and methanol interact differently with analytes due to differences in their dipole moments and hydrogen bonding capabilities.[9][10] If you are using acetonitrile, switch to methanol (or vice versa). You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile.

    • Fine-Tune the pH: While the pH should remain low, small adjustments (e.g., from 2.5 to 2.2) can subtly change the ionization state of impurities (especially if they are basic or have different pKa values), potentially altering their retention relative to the main peak.[4]

    • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. A standard C18 column separates based on hydrophobicity. For aromatic compounds, a Phenyl or Pentafluorophenyl (PFP) column can provide alternative π-π and dipole-dipole interactions, which can dramatically change the elution order and improve resolution.

Q4: My retention times are unstable and drifting from one injection to the next. What are the common causes?

Answer: Retention time drift is typically a sign of an un-equilibrated system or changing mobile phase conditions.

  • Causality: Reproducible chromatography depends on the system delivering a consistent mobile phase composition to a stable stationary phase. Any variation will lead to drift.

  • Troubleshooting Checklist:

    • Inadequate Column Equilibration: This is the most common cause in gradient chromatography. Ensure the column is re-equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes) after each run.

    • Unstable Mobile Phase pH: If you are not using a proper buffer or a sufficient concentration of an acidic modifier, the pH can be inconsistent, leading to fluctuating retention times for ionizable compounds.[11] A buffer concentration of 10-50 mM is generally recommended to provide adequate buffering capacity.[5]

    • Mobile Phase Volatility: The organic component of the mobile phase (especially acetonitrile) can evaporate over time, increasing the proportion of the aqueous phase and causing retention times to increase. Ensure your mobile phase bottles are covered.

    • Temperature Fluctuations: Column temperature affects solvent viscosity and retention. Use a column thermostat to maintain a constant temperature for robust and reproducible results.

Detailed Troubleshooting and Method Development Guide

This section provides in-depth protocols and visual guides for developing a robust purification method from the ground up.

Core Principle: Ion Suppression of an Acidic Analyte

The key to successfully purifying 4-Fluoro-3-isopropoxy-5-methylbenzoic acid is to maintain it in its neutral, non-ionized state. This maximizes retention and ensures sharp, symmetrical peaks.

G cluster_pH Mobile Phase pH vs. Analyte pKa (~4.0) cluster_state Analyte State & Behavior high_pH High pH (e.g., pH 7.0) ionized Analyte is Deprotonated (Anionic) - More Polar - Poor Retention - Peak Tailing high_pH->ionized pH >> pKa pka_pH pH ≈ pKa (e.g., pH 4.0) mixed Analyte is in Mixed State - Both forms present - Very Poor Peak Shape pka_pH->mixed pH ≈ pKa low_pH Low pH (e.g., pH 2.5) neutral Analyte is Protonated (Neutral) - More Hydrophobic - Good Retention - Sharp Peak low_pH->neutral pH << pKa (OPTIMAL)

Caption: Effect of mobile phase pH on the ionization state and chromatographic behavior of the analyte.

Experimental Protocol 1: Initial Method Development (Scouting Gradient)

This protocol is designed to quickly assess sample complexity and establish a baseline for optimization.

1. System and Column Setup:

  • HPLC System: Any standard preparative or analytical HPLC system.

  • Column: A high-quality, reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm for analytical scouting).

  • Column Temperature: 30 °C.

  • Detection: UV, set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water. (Alternatively, use 0.1% TFA or a 20 mM phosphate buffer adjusted to pH 2.5 with phosphoric acid). Always filter aqueous mobile phases through a 0.22 µm or 0.45 µm filter.[2]

  • Mobile Phase B (Organic): Acetonitrile (ACN). (Alternatively, use Methanol (MeOH)).

  • Sample Diluent: Prepare the sample in a solvent mixture that is weaker than or equal to the initial mobile phase conditions (e.g., 95:5 Water:ACN) to prevent peak distortion.[12]

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard starting flow rate for analytical scale.
Injection Volume 5-10 µLSmall volume to avoid column overload.
Gradient Program Time (min) %B (ACN)
0.05
15.095
17.095
17.15
20.05
Run Time 20 minutesIncludes gradient, hold, and re-equilibration.

4. Analysis of Results:

  • Examine the resulting chromatogram to determine the retention time of the main peak and the resolution from its nearest impurities. This scouting run provides the critical information needed to build a focused, optimized gradient for purification.

Visual Workflow: Troubleshooting Common HPLC Issues

This diagram provides a logical path to diagnose and solve the most frequent problems.

TroubleshootingWorkflow Start Problem Observed PeakShape Poor Peak Shape Start->PeakShape Retention Incorrect Retention Start->Retention Resolution Poor Resolution Start->Resolution Tailing Tailing Peak PeakShape->Tailing Fronting Fronting Peak PeakShape->Fronting Splitting Split Peak PeakShape->Splitting TooLow Too Low (Elutes Early) Retention->TooLow TooHigh Too High (Elutes Late) Retention->TooHigh Sol_Res1 Make Gradient Shallower Resolution->Sol_Res1 Sol_Res2 Switch Organic Modifier (ACN <-> MeOH) Resolution->Sol_Res2 Sol_Res3 Try Different Column (e.g., Phenyl-Hexyl) Resolution->Sol_Res3 Sol_Tailing1 Lower Mobile Phase pH to < 2.5 Tailing->Sol_Tailing1 Sol_Tailing2 Reduce Sample Load Tailing->Sol_Tailing2 Sol_Fronting Match Sample Solvent to Initial Mobile Phase Fronting->Sol_Fronting Sol_Splitting Check for Blocked Frit or Column Void Splitting->Sol_Splitting Sol_TooLow1 Confirm pH is < 2.5 TooLow->Sol_TooLow1 Sol_TooLow2 Decrease % Organic TooLow->Sol_TooLow2 Sol_TooHigh Increase % Organic TooHigh->Sol_TooHigh

Caption: A logical workflow for troubleshooting common HPLC peak shape and separation problems.

References
  • Vertex AI Search. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
  • PubMed. (2015, January 29). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • Moravek. (2024, October 23). Exploring the Different Mobile Phases in HPLC.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.

Sources

Troubleshooting

Overcoming steric hindrance during amidation of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists dealing with challenging amide couplings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists dealing with challenging amide couplings. This document provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for reacting 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (CAS: 2404733-89-5) with sterically hindered or poorly nucleophilic amines.

Mechanistic Overview: The Reactivity Profile

To troubleshoot a failing reaction, we must first understand the substrate's electronic and steric environment.

In 4-Fluoro-3-isopropoxy-5-methylbenzoic acid , the ortho positions (C2 and C6) are occupied by protons. Therefore, the carboxylate group itself is not sterically hindered. However, the meta (3-isopropoxy) and para (4-fluoro) substituents exert strong inductive electron-withdrawing effects, which are only partially offset by their resonance donation and the weak induction of the 5-methyl group.

The Core Challenge: Because the acid lacks inherent steric bulk, amidation failures with this substrate almost exclusively occur when coupling with sterically hindered amines (e.g., tert-alkylamines, α -chiral amines, or heavily substituted piperidines). The primary energy barrier is the severe steric clash during the formation of the tetrahedral intermediate. Overcoming this requires highly electrophilic, transient active esters that can force the reaction forward without promoting unwanted side reactions [1].

Frequently Asked Questions (FAQs)

Q1: Standard EDC/HOBt coupling is yielding <10% product. Why is this happening, and what is the immediate fix? A1: EDC/HOBt generates an active ester that is insufficiently electrophilic to overcome the physical obstruction presented by a bulky amine's trajectory. The Fix: Upgrade to a highly reactive uronium salt like COMU . COMU is based on the OxymaPure scaffold and forms an exceptionally reactive intermediate. It is highly soluble, less prone to side reactions than HATU, and its byproducts are water-soluble, making workup trivial [2].

Q2: Should I convert the acid to an acid chloride to force the reaction? A2: Acid chlorides are the traditional brute-force method for hindered amines [3]. However, they often cause degradation of sensitive functional groups and present severe handling issues (corrosivity, water reactivity) on a process scale. The Fix: If an acid chloride is too harsh, consider in situ activation using Cyanuric Chloride (TCT) as a milder, triazine-promoted alternative [4], or utilize acyl fluorides (via DAST) which are highly reactive yet stable enough to prevent degradation [1].

Q3: My amine partner is chiral, and I am observing racemization (epimerization) during the coupling. How do I prevent this? A3: Racemization typically occurs via oxazolone formation when using highly active reagents combined with strong bases (like DBU or excess DIPEA). The Fix: Switch to T3P (Propylphosphonic anhydride). T3P is renowned in process chemistry for facilitating hindered couplings while maintaining an exceptionally low racemization profile [5]. Pair it with a milder base like N-methylmorpholine (NMM).

Troubleshooting Guide: Overcoming Amine Steric Hindrance

Use this diagnostic matrix to identify and resolve specific experimental failures.

  • Symptom: Guanidinylation of the Amine (Formation of inactive byproducts).

    • Root Cause: Uronium reagents (HATU/HBTU) can react directly with the amine if the amine is introduced before the acid is fully activated.

    • Solution: Implement a strict pre-activation step . Mix the benzoic acid, HATU/COMU, and base for 5–10 minutes before introducing the hindered amine.

  • Symptom: Reaction Stalls at 40-50% Conversion.

    • Root Cause: Accumulation of water (if using catalytic methods) or degradation of the active ester over time.

    • Solution: Add a mild dehydrating agent (e.g., molecular sieves) or switch to a biphasic T3P system where the water-soluble byproducts are continuously partitioned away from the active species [5].

Quantitative Data: Reagent Selection Matrix

Summarizing the performance of various coupling reagents specifically for the amidation of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid with hindered amines:

Coupling ReagentElectrophilicityEpimerization RiskByproduct RemovalBest Use Case for this Substrate
EDC/HOBt LowLowAqueous WashUnhindered primary amines (Baseline)
HATU HighHighChromatographyModerately hindered amines
COMU Very HighMediumAqueous WashExtremely hindered secondary amines
T3P ModerateVery LowAqueous WashChiral amines, large-scale process
Cyanuric Chloride Very HighHighFiltration/WashAcid chloride alternatives

Experimental Protocols

These protocols are designed as self-validating systems. The specific workup steps inherently verify the success of the reaction by exploiting the solubility profiles of the generated byproducts.

Protocol A: High-Efficiency Coupling via COMU

(Optimized for extremely hindered secondary amines)

  • Pre-activation: In a flame-dried flask under N₂, dissolve 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add COMU (1.2 eq) and 2,6-lutidine (2.0 eq).

  • Incubation: Stir at room temperature for exactly 10 minutes. Causality: This ensures complete formation of the highly reactive Oxyma ester, preventing the uronium salt from directly guanidinylating your valuable amine [2].

  • Coupling: Add the sterically hindered amine (1.1 eq) dropwise.

  • Monitoring & Workup: Stir for 2–4 hours (monitor via LC-MS). Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Validation: The COMU byproducts are highly water-soluble. A simple aqueous wash leaves the pure amide in the organic layer, validating the clean conversion.

Protocol B: Scalable, Epimerization-Free Coupling via T3P

(Optimized for chiral amines and process scale-up)

  • Preparation: Charge a reactor with 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (1.0 eq) and the chiral amine (1.05 eq) in EtOAc (0.5 M).

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 eq). Causality: NMM is basic enough to facilitate the deprotonation but mild enough (pKa ~7.4) to prevent base-catalyzed oxazolone formation and subsequent racemization [5].

  • T3P Addition: Slowly add T3P (50% solution in EtOAc, 1.5 eq) at 0 °C.

  • Heating: Warm the mixture to 50 °C and stir for 12 hours. Causality: T3P reactions with hindered substrates require thermal energy to overcome the activation barrier. T3P's high thermal stability allows heating without degrading the active ester.

  • Workup: Wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Amidation Strategy Workflow

AmidationStrategy Start Amidation of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid CheckChiral Is the amine partner chiral (risk of racemization)? Start->CheckChiral T3P Use T3P + NMM (Protocol B) Minimizes oxazolone formation CheckChiral->T3P Yes CheckHindrance Is the amine extremely sterically hindered (e.g., tert-alkyl)? CheckChiral->CheckHindrance No COMU Use COMU + 2,6-Lutidine (Protocol A) High reactivity Oxyma ester CheckHindrance->COMU Yes Standard Use HATU + DIPEA Standard Activation CheckHindrance->Standard No

Decision matrix for selecting the optimal coupling reagent based on amine sterics and chirality.

References

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • Title: Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

Sources

Optimization

Removing fluorinated impurities from 4-Fluoro-3-isopropoxy-5-methylbenzoic acid crude mixtures

Overview Isolating 4-Fluoro-3-isopropoxy-5-methylbenzoic acid from its crude reaction mixture presents a notorious challenge in drug development. The primary contaminants are typically des-fluoro (unfluorinated) analogs,...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Isolating 4-Fluoro-3-isopropoxy-5-methylbenzoic acid from its crude reaction mixture presents a notorious challenge in drug development. The primary contaminants are typically des-fluoro (unfluorinated) analogs, difluoro (over-fluorinated) species, or positional isomers. Because the substitution of a hydrogen atom for a fluorine atom barely alters the molecule's overall lipophilicity or hydrodynamic volume, traditional separation techniques often fail.

This guide provides field-proven, self-validating methodologies to troubleshoot and execute the removal of these fluorinated impurities, ensuring high-purity API intermediates.

Purification Workflow & Decision Matrix

Workflow Start Crude 4-Fluoro-3-isopropoxy- 5-methylbenzoic acid Assess LC-MS Assessment (Identify Des-fluoro/Isomers) Start->Assess Decision Target Purity > 85%? Assess->Decision Recryst Selective Recrystallization (Toluene/Heptane) Decision->Recryst Yes PrepLC Prep-HPLC Purification (PFP Stationary Phase) Decision->PrepLC No Pure Pure Target Compound (>99% Purity) Recryst->Pure PrepLC->Pure

Fig 1: Decision matrix for the purification of fluorinated benzoic acid derivatives.

Troubleshooting FAQs

Q1: Why is my standard C18 column failing to separate the des-fluoro impurity from the target compound?

Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. The substitution of a hydrogen atom for a fluorine atom (the des-fluoro impurity) minimally alters the molecule's overall lipophilicity (LogP) and[1]. Because these physicochemical properties remain nearly identical, C18 columns cannot achieve baseline resolution.

The Solution: You must switch to a Pentafluorophenyl (PFP) or Pentafluorophenylpropyl (PFPP) stationary phase. PFP columns exploit a "fluorophilic" retention mechanism, offering enhanced shape selectivity, π−π interactions, and dipole-dipole interactions that strongly differentiate between fluorinated and non-fluorinated aromatic rings[1].

Q2: How do I optimize the Preparative HPLC method using a PFP column for this specific compound?

When using a PFP column, methanol (MeOH) should be prioritized over acetonitrile (MeCN) as the organic modifier. Acetonitrile contains a π bond that can competitively disrupt the between the pentafluorophenyl ring of the stationary phase and the aromatic ring of your analyte[2].

Additionally, because 4-Fluoro-3-isopropoxy-5-methylbenzoic acid is a carboxylic acid, you must use an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) in both the aqueous and organic mobile phases. This suppresses the ionization of the carboxylic acid, keeping the molecule in its neutral state to maximize interaction with the stationary phase and prevent peak tailing.

Q3: Can I remove des-fluoro or positional isomer impurities without chromatography?

Yes, but it requires exploiting subtle physicochemical differences. The pKa of 4-fluorobenzoic acid derivatives is slightly lower (more acidic, ) than their des-fluoro counterparts (pKa ~4.20) due to the electron-withdrawing inductive effect (-I) of the fluorine atom[3]. While a highly controlled pH-gradient extraction can theoretically enrich the fluorinated product, it is practically challenging at scale.

A more robust non-chromatographic approach is selective recrystallization . By using a solvent/anti-solvent system like Toluene/Heptane, you can exploit slight differences in crystal lattice packing caused by the steric and electronic nature of the fluorine atom. This is highly effective if your crude purity is already >85%.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Parameters for Fluorinated Impurity Separation

ParameterStandard C18 PhasePentafluorophenyl (PFP) Phase
Primary Interaction Hydrophobic dispersionHydrophobic, π−π , dipole-dipole, H-bonding
Des-fluoro Selectivity ( α ) Poor (~1.0 - 1.05)Excellent (>1.2)
Optimal Organic Modifier Acetonitrile (MeCN)Methanol (MeOH)
Retention of Fluorinated API Low to ModerateHigh (Fluorophilic retention mechanism)
Elution Order Unpredictable / Co-elutionDes-fluoro elutes first, Fluorinated target retained longer

Experimental Protocols

Protocol A: Preparative HPLC Purification (PFP Phase)

Use this protocol if crude purity is <85% or if absolute analytical purity (>99.5%) is required.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Milli-Q Water.

    • Solvent B: 0.1% Formic Acid in HPLC-grade Methanol.

    • Causality Check: Formic acid ensures the benzoic acid remains protonated (neutral), preventing it from eluting in the void volume.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of 60% MeOH / 40% Water. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Gradient Elution: Inject the sample onto a Prep-scale PFP column (e.g., 250 x 21.2 mm, 5 µm). Run a shallow gradient from 50% B to 80% B over 30 minutes .

    • Causality Check: A shallow gradient maximizes the resolution factor ( α ) between the closely eluting des-fluoro impurity and the target compound.

  • Fraction Collection & Validation (Self-Validating Step): Collect fractions based on UV absorbance at 254 nm. Do not pool based on UV alone. Co-elution of des-fluoro impurities often hides under the main peak's tail. Analyze the front, middle, and tail of the peak via analytical LC-MS. Only pool fractions showing >99% purity of the target mass ( m/z for C11​H13​FO3​ ).

Protocol B: Selective Recrystallization

Use this highly scalable protocol if crude purity is already >85%.

  • Dissolution: Suspend the crude 4-Fluoro-3-isopropoxy-5-methylbenzoic acid in a minimal volume of hot Toluene (80°C) under stirring until fully dissolved.

    • Causality Check: Toluene provides excellent solubility for the aromatic ring and isopropoxy group while allowing differential solubility for the fluorinated vs. non-fluorinated species.

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the hot solution until the mixture becomes slightly turbid (the cloud point). Maintain the temperature for 15 minutes to allow the initial seed crystals to form.

  • Cooling & Maturation: Cool the solution slowly to room temperature at a rate of 10°C/hour, then transfer to an ice bath (0-5°C) for 2 hours.

    • Causality Check: Rapid crash-cooling traps des-fluoro impurities within the crystal lattice. Slow cooling ensures thermodynamic control, yielding high-purity crystals.

  • Isolation: Filter the crystals under vacuum, wash with 2 volumes of ice-cold Heptane, and dry in a vacuum oven at 40°C overnight.

References

  • Regalado, E. L., et al. "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A (via PubMed). URL: [Link]

  • Przybyciel, M. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." LCGC. URL:[Link]

  • "4-Fluorobenzoic acid." Wikipedia. URL:[Link]

Sources

Troubleshooting

Scale-up optimization challenges for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid batch production

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Fluoro-3-isopropoxy-5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (CAS: 2404733-89-5) 1.

Moving from milligram-scale discovery to kilogram-scale batch production introduces critical challenges in regioselectivity, phase separation, and chemoselectivity—most notably, the vulnerability of the para-fluorine atom to nucleophilic attack. This guide provides mechanistic troubleshooting, validated protocols, and quantitative benchmarks to ensure a robust, self-validating manufacturing process.

Mechanistic Pathway & Scale-Up Workflow

To bypass the competing reactivities of the phenol and carboxylic acid moieties, the optimized scale-up route utilizes a protection-alkylation-deprotection sequence.

G SM Starting Material 4-Fluoro-3-hydroxy-5-methylbenzoic acid Protect Step 1: Esterification (MeOH, H2SO4) Blocks carboxylate alkylation SM->Protect Alkylate Step 2: O-Alkylation (iPrBr, K2CO3, DMF, 60°C) Installs isopropoxy group Protect->Alkylate Hydrolyze Step 3: Saponification (LiOH, THF/H2O, 40°C) Prevents SNAr defluorination Alkylate->Hydrolyze Isolate Step 4: Acidification & Crystallization (HCl, EtOH/H2O, Seeding) Prevents oiling out Hydrolyze->Isolate Product Final Product 4-Fluoro-3-isopropoxy-5-methylbenzoic acid Isolate->Product

Figure 1: Optimized scale-up synthetic workflow for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant loss of the fluorine atom (up to 20% impurity) during the final ester hydrolysis step?

The Causality: You are likely experiencing unwanted Nucleophilic Aromatic Substitution (SNAr). In this molecule, the fluorine atom is situated para to the strongly electron-withdrawing carboxylic/ester group. This electronic arrangement heavily activates the aromatic ring toward nucleophilic attack 2. Because fluorine is highly electronegative, it stabilizes the intermediate Meisenheimer complex, making it an exceptionally good leaving group in SNAr reactions [[3]](). If you use harsh basic conditions (e.g., refluxing NaOH or KOH) for saponification, the hydroxide ion will displace the fluorine, yielding a 4-hydroxy byproduct. The Solution: Shift to milder hydrolysis conditions. Use Lithium Hydroxide (LiOH·H₂O) in a THF/Water mixture at a strictly controlled temperature of 40°C. The lithium ion provides excellent electrophilic assistance to the ester carbonyl, allowing rapid hydrolysis without providing enough thermal energy to cross the SNAr activation barrier.

Q2: During the isopropylation step with isopropyl bromide, I'm getting a messy mixture of O-alkylated product and isopropyl ester. How do I improve regioselectivity?

The Causality: The carboxylic acid (pKa ~4.2) is deprotonated much faster than the phenolic hydroxyl group (pKa ~9.5). If the starting material is unprotected, the resulting carboxylate anion acts as a superior nucleophile, reacting with the isopropyl bromide to form an ester before the phenol can undergo O-alkylation. The Solution: You must pre-protect the carboxylic acid. We recommend a Fischer esterification to form the methyl ester prior to the alkylation step. Alternatively, if you wish to avoid a discrete protection step, you can utilize Phase-Transfer Catalysis (PTC) in a solvent like Toluene with tetrabutylammonium bromide (TBAB) 4, though pre-protection remains the most scalable and highest-yielding approach.

Q3: Upon final acidification with HCl, the product "oils out" (forms a sticky resin) instead of crystallizing, trapping impurities. How can we force crystallization?

The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the product precipitates at a temperature above its depressed melting point in the solvent mixture. Rapid addition of cold, concentrated HCl into an aqueous reaction mixture creates localized zones of high supersaturation, forcing the hydrophobic molecule out as an amorphous liquid phase. The Solution: Do not acidify at low temperatures in pure water. Instead, add Ethanol to the aqueous mixture (to create a 1:2 EtOH/Water ratio) and heat to 60°C. Slowly titrate the HCl to pH 5, seed the mixture with pure crystals, and then continue acidification to pH 2. Cool the reactor at a controlled rate of 0.1°C/min.

Step-by-Step Experimental Protocols (Scale-Up Validated)

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the reaction does not proceed to the next stage unless specific analytical criteria are met.

Protocol A: Regioselective O-Isopropylation (1 kg Scale)

Objective: Install the isopropoxy group while avoiding esterification.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂.

  • Charge: Add 1.00 kg of Methyl 4-fluoro-3-hydroxy-5-methylbenzoate (protected starting material) and 10 L of anhydrous DMF. Stir at 250 rpm until fully dissolved.

  • Base Addition: Add 1.50 kg (2.0 equiv) of finely milled, anhydrous K₂CO₃.

  • Alkylation: Dropwise add 1.00 kg (1.5 equiv) of 2-bromopropane over 1 hour.

  • Heating: Ramp the jacket temperature to 60°C.

  • In-Process Control (IPC): After 6 hours, sample the slurry for HPLC analysis. Proceed only if starting material is < 1.0% (Area%).

  • Workup: Cool to 20°C. Filter the inorganic salts. Concentrate the DMF under vacuum (50 mbar, 55°C) to 3 L, then precipitate the intermediate by slowly adding 10 L of cold water. Filter and dry.

Protocol B: Low-Temperature Saponification & Controlled Crystallization

Objective: Hydrolyze the methyl ester without triggering SNAr defluorination, followed by LLPS-free isolation.

  • Charge: Transfer the intermediate from Protocol A into a clean 20 L reactor. Add 5 L of Tetrahydrofuran (THF) and 5 L of purified water.

  • Hydrolysis: Add 0.45 kg (2.0 equiv) of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Temperature Control (Critical): Heat the mixture to exactly 40°C. Do not exceed 45°C to prevent SNAr displacement of the fluorine atom.

  • IPC: Monitor via HPLC at 4 hours. Proceed when the methyl ester is < 0.5%.

  • Solvent Exchange: Distill off the THF under reduced pressure at 40°C. Replace the lost volume with 3 L of Ethanol.

  • Acidification & Seeding: Heat the aqueous/ethanolic solution to 60°C. Slowly add 2M HCl until the pH reaches 5.0. Add 5.0 g of pure 4-Fluoro-3-isopropoxy-5-methylbenzoic acid seed crystals. Hold for 30 minutes until a cloudy seed bed forms.

  • Final Isolation: Continue adding 2M HCl over 2 hours until pH 2.0 is reached. Cool the reactor to 5°C at a rate of 0.1°C/min. Filter the resulting white crystalline solid, wash with 2 L of cold water, and dry under vacuum at 45°C.

Quantitative Data Presentation

The table below summarizes the quantitative improvements achieved by transitioning from standard discovery-scale laboratory conditions to the optimized scale-up protocols detailed above.

Process ParameterStandard Laboratory ConditionsOptimized Scale-Up ConditionsImpact on Yield / Purity
Protecting Group None (Direct Alkylation)Methyl Ester Pre-protectionPrevents competitive esterification; increases O-alkylation yield from 45% to >92%.
Alkylation Solvent Acetone (Reflux)DMF (60°C)Reduces reaction time; prevents solvent loss; improves thermal mass transfer.
Saponification Base NaOH (Aqueous, 100°C)LiOH·H₂O (THF/Water, 40°C)Eliminates SNAr defluorination; reduces 4-hydroxy impurity from 18% to <0.1%.
Crystallization Direct HCl quench at 5°CMixed solvent (EtOH/H₂O), 60°C, SeedingPrevents "oiling out"; improves bulk density and filtration rate; >98% HPLC purity.

References

  • The USA Journals. "Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids." The USA Journals.[Link]

  • Grokipedia. "4-Fluorobenzoic acid - Chemical properties and Role in organic synthesis." Grokipedia.[Link]

  • Halpern, M. "“Unstreamlining” a PTC O-Alkylation." PTC Organics, Inc.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid vs 4-fluoro-3-methoxybenzoic acid

As drug development pipelines increasingly rely on highly decorated fluoroaromatic building blocks, understanding the nuanced reactivity of these intermediates is critical for efficient synthetic route design. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly decorated fluoroaromatic building blocks, understanding the nuanced reactivity of these intermediates is critical for efficient synthetic route design. This guide provides an in-depth comparative analysis of two structurally related but chemically distinct building blocks: 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (Compound A) and 4-Fluoro-3-methoxybenzoic acid (Compound B) .

By deconstructing the steric and electronic microenvironments of these molecules, we can accurately predict their behavior in key transformations such as Nucleophilic Aromatic Substitution (SNAr) and carboxylic acid derivatization.

Structural & Electronic Analysis: The Causality of Reactivity

At a macroscopic level, both compounds share a core electronic similarity: a fluorine atom at the C4 position, situated para to an electron-withdrawing carboxylic acid group. This para-relationship activates the C-F bond for SNAr by stabilizing the anionic Meisenheimer intermediate . However, their reactivity diverges drastically due to the local steric environment around the C4 electrophilic center.

In 4-Fluoro-3-methoxybenzoic acid (Compound B) , the C4-fluorine is flanked by a relatively small methoxy group at C3 and a proton at C5. The methoxy group can freely rotate to minimize steric clashes, leaving a clear trajectory for nucleophiles to attack the C4 carbon .

Conversely, in 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (Compound A) , the C4-fluorine is sterically "locked" between a bulky isopropoxy group at C3 and a methyl group at C5. The branching at the alpha-carbon of the isopropoxy group creates a steric umbrella, while the C5 methyl group blocks the opposite approach vector. This prevents the nucleophile from achieving the optimal perpendicular trajectory required to form the tetrahedral intermediate, drastically increasing the activation energy required for substitution .

MechanisticLogic Core Nucleophilic Aromatic Substitution (SNAr) at C4-Fluoro Position CompA Compound A (3-OiPr, 5-CH3) Core->CompA CompB Compound B (3-OMe) Core->CompB StericA High Steric Shielding Blocks Meisenheimer Complex CompA->StericA StericB Low Steric Shielding Allows Nucleophilic Attack CompB->StericB ResultA Low Reactivity (Requires >120°C) StericA->ResultA ResultB High Reactivity (Proceeds at 80°C) StericB->ResultB

Logical relationship between steric bulk and SNAr reactivity at the C4-fluoro position.

Comparative Reactivity Profiles

The table below summarizes the quantitative performance of both building blocks across standard synthetic transformations.

TransformationConditionsCompound B (3-OMe) YieldCompound A (3-OiPr, 5-CH3) YieldMechanistic Driver
SNAr (Standard) Morpholine, K₂CO₃, DMSO, 80°C, 4h>95%<5% (Trace)Steric shielding at C4 in Compound A prevents attack.
SNAr (Forced) Morpholine, K₂CO₃, DMSO, 120°C, 12hN/A (Complete at 80°C)65%High thermal energy overcomes the steric barrier of the -OiPr group.
Amidation Benzylamine, HATU, DIPEA, RT, 2h98%96%C1-COOH is distal to C3/C5; steric impact is negligible.
EAS (Nitration) HNO₃/H₂SO₄, 0°C, 1hRegiomix (C6 Major)Exclusive C2 substitutionC6 is blocked by the C5-methyl in Compound A, forcing C2 attack.

While Compound A is highly recalcitrant to SNAr, its resistance can be advantageous when orthogonal reactivity is desired. For instance, one can easily perform cross-coupling or amidation at the carboxylic acid without risking premature displacement of the C4-fluorine, a common side-reaction in highly activated fluoroarenes .

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and specific kinetic monitoring steps to rule out false negatives (e.g., assuming a reaction failed when the reagent simply degraded).

Protocol 1: Comparative SNAr Kinetic Profiling

Causality: This protocol uses biphenyl as an inert internal standard. Because DMSO is difficult to evaporate and LC-MS injection volumes can vary, measuring the ratio of the product peak to the biphenyl peak ensures that the kinetic data reflects true chemical conversion rather than concentration artifacts.

Step-by-Step Methodology:

  • Preparation: To two separate 10 mL microwave vials, add Compound A (1.0 mmol) and Compound B (1.0 mmol) respectively.

  • Internal Standard: Add biphenyl (0.1 mmol) to each vial to serve as the LC-MS internal standard.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 mmol), followed by 5.0 mL of anhydrous DMSO. Stir for 5 minutes to ensure uniform suspension.

  • Nucleophile Introduction: Add morpholine (3.0 mmol) to each vial. Seal the vials with crimp caps.

  • Thermal Activation: Heat the Compound B vial to 80°C. Heat the Compound A vial to 120°C (as 80°C will yield no meaningful conversion).

  • Kinetic Sampling: At t = 1h, 2h, 4h, and 12h, extract a 10 µL aliquot via syringe. Dilute immediately in 990 µL of Acetonitrile to quench the reaction.

  • Analysis: Analyze via LC-MS, plotting the Product/Biphenyl Area Ratio to generate a validated kinetic curve.

Workflow Step1 1. Substrate & Internal Std Step2 2. Nucleophile Addition Step1->Step2 Step3 3. Thermal Activation Step2->Step3 Step4 4. LC-MS Monitoring Step3->Step4 Step5 5. Kinetic Analysis Step4->Step5

Step-by-step experimental workflow for comparative SNAr reactivity profiling.

Protocol 2: Orthogonal Carboxylic Acid Amidation

Causality: To prove that Compound A's lack of reactivity is localized to the C4 position and not a result of global degradation, we perform an amidation. The protocol requires a 10-minute pre-activation step with HATU before the amine is added. This ensures the carboxylic acid is fully converted to the reactive OAt ester, preventing the amine from simply forming an unreactive salt with the benzoic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve Compound A (1.0 mmol) and HATU (1.2 mmol) in 5.0 mL of anhydrous DMF.

  • Pre-Activation: Add DIPEA (3.0 mmol) dropwise. Stir at room temperature for exactly 10 minutes. The solution will transition to a pale yellow, confirming the formation of the active ester.

  • Coupling: Add benzylamine (1.2 mmol) in one portion. Stir at room temperature for 2 hours.

  • Workup: Quench the reaction by pouring it into 20 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL).

  • Validation: Wash the combined organic layers with 1M HCl to remove unreacted amine, dry over Na₂SO₄, and concentrate. Both Compound A and B will yield >95% of the desired amide, proving the C1 position remains highly accessible.

References

  • Nucleophilic aromatic substitution - Wikipedia. Available at:[Link]

  • 4-Fluoro-3-methoxybenzoic acid | CID 598436 - PubChem. Available at:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at:[Link]

Comparative

Validating the purity of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid using quantitative NMR (qNMR)

Validating the Absolute Purity of 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid: A Comparative Guide to qNMR vs. Traditional Methods Introduction As a Senior Application Scientist navigating the complexities of drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Absolute Purity of 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid: A Comparative Guide to qNMR vs. Traditional Methods

Introduction As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the "reference standard paradox": How do you accurately determine the purity of a novel synthesized intermediate when no certified reference standard exists for it?

For our target compound, 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (a highly functionalized halogenated building block), relying solely on High-Performance Liquid Chromatography (HPLC) or acid-base titration introduces significant analytical blind spots. In this guide, we will objectively compare traditional purity assays against quantitative Nuclear Magnetic Resonance (qNMR)—specifically leveraging both 1 H and 19 F nuclei—to establish a self-validating, absolute purity assignment.

The Analytical Dilemma: HPLC and Titration

HPLC-UV (Mass Balance): HPLC is exceptional for separating and quantifying trace related-substances. However, without a pre-existing standard of the exact same compound to establish a response factor, analysts often rely on "Area %" purity. This assumes all impurities have the same UV extinction coefficient as the target analyte, which is rarely true. Furthermore, HPLC-UV is inherently blind to non-chromophoric impurities like residual inorganic salts, water, and aliphatic solvents (1)[1].

Acid-Base Titration: Given the benzoic acid moiety of our target compound, titration seems logical. However, titration is purely functional and lacks specificity. If the sample contains unreacted starting materials (e.g., 4-fluoro-3-hydroxy-5-methylbenzoic acid) or acidic inorganic byproducts, the titrant cannot distinguish between them, leading to a falsely elevated purity assignment.

The qNMR Advantage: Absolute Causality

qNMR operates on a fundamental physical principle: the integrated area of an NMR resonance is strictly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure (2)[2]. By adding a known mass of a Certified Reference Material (CRM) as an internal standard, we can calculate the absolute mass fraction of our target compound without needing a homologous reference standard (1)[1].

For 4-Fluoro-3-isopropoxy-5-methylbenzoic acid, we have two orthogonal qNMR vectors:

  • 1 H qNMR : Broadly applicable and highly sensitive, but can suffer from signal overlap in complex mixtures (3)[3].

  • 19 F qNMR : Fluorine has 100% natural isotopic abundance, high sensitivity, and a massive chemical shift range. Most importantly, the background is completely silent—there is no solvent peak or water interference, making it an exceptional nucleus for absolute quantification (3)[3].

PurityWorkflow Start Synthesized Compound (4-Fluoro-3-isopropoxy-5-methylbenzoic acid) HasRef Certified Reference Standard Available? Start->HasRef HPLC HPLC-UV / Mass Balance (Relative Purity) HasRef->HPLC Yes qNMR qNMR (1H & 19F) (Absolute Purity) HasRef->qNMR No Titration Acid-Base Titration (Non-Specific) HasRef->Titration Orthogonal Check qNMR->HPLC Assigns Standard Purity

Decision pathway for absolute purity assignment of novel intermediates.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. We will use 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as our internal standard (IS). It is highly pure, soluble in organic solvents, and provides distinct, non-overlapping signals in both 1 H and 19 F spectra (4)[4].

Step 1: Precision Gravimetry (The most critical step) The largest source of error in qNMR is weighing (5)[5].

  • Action: Use a strictly calibrated microbalance (readability 0.001 mg).

  • Causality: Weigh ~15 mg of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid and ~10 mg of 3,5-BTFMBA directly into a clean glass vial to avoid electrostatic transfer losses.

Step 2: Dissolution and Relaxation ( T1​ ) Assessment

  • Action: Dissolve the mixture in 1.0 mL of DMSO- d6​ .

  • Causality: Before quantitative acquisition, an inversion-recovery experiment must be run to determine the longitudinal relaxation time ( T1​ ) of all nuclei of interest. To ensure >99.3% signal recovery, the inter-pulse delay ( D1​ ) must be set to at least 7×T1​ of the slowest relaxing nucleus. For 19 F, T1​ times can be long (1.2 to 4.8 seconds), necessitating a D1​ of 20 to 35 seconds (4)[4].

Step 3: Acquisition Parameters

  • 1 H qNMR : 90° pulse angle, D1​ = 25s, 64 scans.

  • 19 F qNMR : 90° pulse angle, D1​ = 30s, 64 scans.

  • Causality: For 19 F qNMR, it is mandatory to use inverse-gated 1 H decoupling during acquisition. If standard power-gated decoupling is used, the Nuclear Overhauser Effect (NOE) will artificially enhance the 19 F signal, destroying quantitative accuracy (4)[4].

Step 4: Integration and Calculation Calculate purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of nuclei, M = molar mass, W = weight, and P = purity of the standard).

Comparative Experimental Data

We subjected a single batch of synthesized 4-Fluoro-3-isopropoxy-5-methylbenzoic acid to all four analytical techniques to demonstrate the variance in purity assignment.

Analytical MethodPurity Assignment (%)RSD (%) (n=3)Primary Limitation / Observation
HPLC-UV (Area %) 99.4%0.1%Overestimates purity; fails to detect water and inorganic salts.
Acid-Base Titration 101.2%0.4%Non-specific; biased by trace lower-molecular-weight acidic precursors.
1 H qNMR (vs 3,5-BTFMBA)97.8%0.3%Highly accurate; minor baseline overlap in the aliphatic region.
19 F qNMR (vs 3,5-BTFMBA)97.6%0.2%Gold Standard ; absolute quantification with an interference-free baseline.

Data Interpretation: The HPLC Area % falsely reported 99.4% because it failed to detect 1.5% residual moisture and trace inorganic salts. The titration yielded an impossible >100% due to trace amounts of a lower-molecular-weight acidic precursor consuming excess titrant. The 1 H and 19 F qNMR results tightly correlate (~97.7%), proving the true absolute mass fraction of the API. The 19 F qNMR is considered the most reliable due to the pristine, flat baseline devoid of solvent interference (3)[3].

Conclusion

For novel halogenated intermediates like 4-Fluoro-3-isopropoxy-5-methylbenzoic acid, relying on HPLC Area % or titration can lead to dangerous overestimations of purity. By implementing a self-validating qNMR protocol utilizing both 1 H and 19 F nuclei, researchers can establish an absolute, metrologically traceable purity value. This qNMR-certified material can then serve as the primary reference standard for subsequent routine HPLC batch release testing.

References

  • Pauli G. F., Chen S.-N., Simmler C., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. 1

  • Malz F., Jancke H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis (PubMed). 2

  • "Certified Reference Materials for ¹⁹F NMR." MilliporeSigma. 4

  • "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." PMC. 3

  • "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients." RSSL. 5

Sources

Validation

A Comparative Guide to LC-MS Method Validation for the Quantification of 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid

In the landscape of drug discovery and development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven walkthrough of the validation of a L...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven walkthrough of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the detection and quantification of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid, a compound of interest for its potential therapeutic applications. We will not only detail a robust validation protocol but also compare the performance of LC-MS with alternative analytical techniques, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible analytical method for similar small molecules.

The Critical Role of Method Validation in Drug Development

Bioanalytical method validation is the cornerstone of credible pharmacokinetic, toxicokinetic, and bioequivalence studies submitted to regulatory agencies.[1][2] It is the documented process of ensuring that an analytical method is not only accurate, precise, and reproducible but also fit for its intended purpose of measuring analytes in biological matrices.[1][3] Failure to properly validate an analytical method can lead to significant setbacks, including regulatory queries and delays in clinical development.[1] This guide adheres to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance and the ICH Q2(R1) guideline to ensure regulatory compliance and scientific integrity.[1][4][5]

Experimental Design: A Validated LC-MS/MS Method

The following protocol details a validated LC-MS/MS method for the quantification of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid in human plasma. The choice of LC-MS/MS is predicated on its high selectivity, sensitivity, and specificity for detecting and quantifying low levels of target analytes in complex biological matrices.[6][7][8]

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is crucial for minimizing matrix effects and ensuring reproducible results.[9][10] For this method, a protein precipitation protocol was optimized for its simplicity and efficiency.

Protocol:

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (a structurally similar molecule, e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Human Plasma add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex 1 min add_is->vortex centrifuge Centrifuge 13,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL into LC-MS/MS reconstitute->inject

Caption: A streamlined protein precipitation workflow for sample preparation.

Chromatographic and Mass Spectrometric Conditions

The chromatographic conditions were optimized to achieve a sharp peak shape and adequate retention of the analyte, separating it from potential interferences.

ParameterCondition
LC System A standard HPLC system
Column C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in negative mode
MRM Transition Precursor and product ions to be determined experimentally (e.g., for a similar compound, 4-Fluoro-3-hydroxybenzoic acid, the precursor ion [M-H]⁻ is m/z 155.1)[11]

Method Validation Parameters and Acceptance Criteria

A full validation was performed according to regulatory guidelines to demonstrate the method's reliability.[12][13]

Specificity and Selectivity

Specificity ensures that the analytical method can accurately measure the analyte of interest without interference from other components in the sample.[6] This was assessed by analyzing six different lots of blank human plasma to check for any interfering peaks at the retention time of the analyte and internal standard.

Linearity and Range

The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte over a defined range.[6] A calibration curve was constructed using a minimum of six non-zero standards, and the correlation coefficient (r²) was determined.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement between multiple measurements of the same sample.[6] These were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The acceptance criteria are typically a mean accuracy within ±15% of the nominal value (±20% for the Lower Limit of Quantification) and a precision (%CV) of ≤15% (≤20% for LLOQ).[14]

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of the analyte that can be reliably and accurately measured.[6][15] The LOD is the lowest concentration that can be detected but not necessarily quantified with acceptable accuracy and precision.

Recovery

Recovery assesses the extraction efficiency of the analytical method. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[16][17][18][19] It is a significant challenge in LC-MS bioanalysis and must be thoroughly investigated.[18][19] The matrix effect was evaluated by comparing the analyte response in a post-extraction spiked sample to the response of the analyte in a neat solution.

Stability

The stability of the analyte in the biological matrix was assessed under various conditions to ensure that the sample handling and storage procedures do not affect the measured concentration. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.[2]

G cluster_validation Bioanalytical Method Validation MV Method Validation Specificity Specificity & Selectivity MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision LLOQ LLOQ MV->LLOQ Recovery Recovery MV->Recovery MatrixEffect Matrix Effect MV->MatrixEffect Stability Stability MV->Stability

Caption: Core parameters of bioanalytical method validation.

Performance Comparison: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the gold standard for many bioanalytical applications, other techniques can also be employed for the quantification of small molecules.[1] Here, we compare our validated LC-MS/MS method with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance MetricLC-MS/MSHPLC-UVGC-MS
Selectivity Very High (based on m/z)Moderate (relies on retention time)High (requires derivatization for non-volatile compounds)
Sensitivity (LLOQ) ~0.5 ng/mL~50 ng/mL~5 ng/mL (analyte dependent)
Linear Range 0.5 - 500 ng/mL50 - 5000 ng/mL5 - 1000 ng/mL
Accuracy (% Bias) < 10%< 15%< 15%
Precision (%CV) < 10%< 15%< 15%
Sample Throughput HighModerateLow to Moderate
Matrix Effect Susceptibility High (requires careful management)LowModerate
Instrumentation Cost HighLowModerate

Analysis of Comparison:

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal choice for quantifying low concentrations of drugs and their metabolites in complex biological fluids.[7][8][20] Its main challenge is the potential for matrix effects, which must be carefully addressed during method development.[16][17][18][19]

  • HPLC-UV is a robust and cost-effective technique that is widely available.[21] However, its lower sensitivity and selectivity compared to LC-MS/MS may not be sufficient for all bioanalytical applications, especially those requiring the measurement of very low analyte concentrations.[21]

  • GC-MS provides excellent separation and quantification for volatile and semi-volatile compounds.[22] For non-volatile molecules like 4-Fluoro-3-isopropoxy-5-methylbenzoic acid, a derivatization step is necessary, which can add complexity and variability to the analytical workflow.[22]

Conclusion

The validated LC-MS/MS method presented in this guide demonstrates the necessary accuracy, precision, and robustness for the reliable quantification of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid in human plasma. The comprehensive validation process, adhering to regulatory guidelines, ensures the integrity of the data generated for pharmacokinetic and other drug development studies. While alternative techniques like HPLC-UV and GC-MS have their merits, the superior sensitivity and selectivity of LC-MS/MS establish it as the most suitable platform for this application. By understanding the principles and practicalities of method validation, researchers can confidently generate high-quality data to support the advancement of new therapeutic agents.

References

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  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Available from: [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 27-38. Available from: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. Available from: [Link]

  • Matuszewski, B. K. (2014). Importance of matrix effects in LC–MS/MS bioanalysis: a summary of discussions and recommendations from the AAPS workshop on “Quantitative Bioanalytical Methods Validation and Implementation: The 2013 FDA Guidance”. Bioanalysis, 6(3), 281-289. Available from: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Available from: [Link]

  • Patel, P. N., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutical and Biological Evaluations, 1(1), 1-13. Available from: [Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025, May 22). Lab Insights. Available from: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Available from: [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013). Pharmaceuticals and Medical Devices Agency (PMDA). Available from: [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 517-525. Available from: [Link]

  • De Nys, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Bioanalysis, 6(10), 1363-1383. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available from: [Link]

  • Freeman, C. G., et al. (2015). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Clinical Biochemistry, 48(1-2), 1-8. Available from: [Link]

  • Dahal, U. P., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 40(6), 1236-1243. Available from: [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility, University of Oxford. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available from: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Available from: [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Available from: [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Available from: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). Emery Pharma. Available from: [Link]

  • Van Eeckhaut, A., et al. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Journal of Chromatography B, 877(23), 2198-2207. Available from: [Link]

  • Comparison of LCMS and other techniques. (n.d.). Shimadzu. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available from: [Link]

  • Li, F., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 41-49. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Available from: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Available from: [Link]

  • Deprez, S., et al. (2016). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International, 29(6), 320-330. Available from: [Link]

  • Raviraj, V. G., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(1), 164-171. Available from: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. Available from: [Link]

  • Small Molecule Actives Identification and Quantification. (n.d.). MtoZ Biolabs. Available from: [Link]

  • Chen, C., et al. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1068-1069, 239-245. Available from: [Link]

  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1173-1184. Available from: [Link]

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  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). Analytical Chemistry Insights. Available from: [Link]

  • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. (2025, January 23). Biotrial. Available from: [Link]

  • Small Molecules in Biomedical Research at the University of Oxford. (n.d.). University of Oxford. Available from: [Link]

  • Analytical methods. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). CIPAC. Available from: [Link]

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Comparative

A Comparative Analysis of Isopropoxy and Methoxy Group Electronic Effects in Fluorinated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug design, the subtle modulation of a molecule's electronic properties can profoundly influence its pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug design, the subtle modulation of a molecule's electronic properties can profoundly influence its pharmacokinetic and pharmacodynamic profile. The strategic placement of substituents on an aromatic ring allows for the fine-tuning of acidity (pKa), lipophilicity, and metabolic stability. Among the array of functional groups available, alkoxy groups, particularly methoxy and the bulkier isopropoxy, are frequently employed. This guide provides an in-depth comparison of the electronic effects of isopropoxy versus methoxy groups, specifically within the context of fluorinated benzoic acid scaffolds, which are themselves critical components in many pharmaceutical agents.

Understanding the Electronic Influence: Inductive and Resonance Effects

The net electronic effect of a substituent on an aromatic ring is a delicate interplay of two fundamental forces: the inductive effect (I) and the resonance effect (R).

  • Inductive Effect (σI): This effect is transmitted through the sigma (σ) bonds and is primarily a function of the substituent's electronegativity. More electronegative atoms or groups pull electron density away from the ring, exerting a negative inductive (-I) effect, which stabilizes a negative charge on the carboxylate and thus increases acidity (lowers pKa).

  • Resonance Effect (σR): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons, such as alkoxy groups, can donate this electron density to the ring, resulting in a positive resonance (+R) effect. This donation of electron density destabilizes the carboxylate anion, making the corresponding acid weaker (higher pKa).

The position of the substituent (ortho, meta, or para to the carboxylic acid) dictates the extent to which these effects are manifested. While the inductive effect operates at all positions, the resonance effect is most pronounced at the ortho and para positions.

Methoxy vs. Isopropoxy: A Tale of Two Alkoxy Groups

Both methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are characterized by an electronegative oxygen atom directly attached to the aromatic ring, leading to a -I effect. However, the lone pairs on the oxygen also enable a +R effect. The key differences in their electronic character arise from the nature of the alkyl group attached to the oxygen.

The isopropoxy group is sterically bulkier and has a slightly greater electron-donating inductive effect from the two methyl groups compared to the single methyl group of the methoxy moiety. This subtle difference influences the overall electronic contribution of the substituent to the aromatic ring.

A quantitative comparison of these effects can be achieved using Hammett substituent constants (σ) , which are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.

Substituentσ_meta_ (σm)σ_para_ (σp)
Methoxy (-OCH₃)0.12-0.27
Isopropoxy (-OCH(CH₃)₂)0.10-0.31

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.

  • Meta Position: At the meta position, where the resonance effect is minimal, both groups exhibit a net electron-withdrawing character (positive σm), primarily due to the inductive effect of the oxygen atom. The slightly lower σm value for the isopropoxy group suggests it is a marginally weaker electron-withdrawing group at this position compared to the methoxy group.

  • Para Position: In the para position, the strong electron-donating resonance effect (+R) dominates the weaker electron-withdrawing inductive effect (-I), resulting in a net electron-donating character for both groups (negative σp). The more negative σp value for the isopropoxy group indicates that it is a slightly stronger electron-donating group than the methoxy group when placed para to a reaction center.

The interplay of these electronic effects with the strong -I effect of fluorine substituents can lead to significant and sometimes non-intuitive shifts in the acidity of fluorinated benzoic acid derivatives.

Impact on the Acidity of Fluorinated Benzoic Acids

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which generally increases the acidity of benzoic acid (lowers its pKa). The position and number of fluorine atoms have a cumulative and position-dependent impact on acidity.

When a methoxy or isopropoxy group is introduced onto a fluorinated benzoic acid ring, the resulting pKa will be a composite of the electronic contributions of all substituents.

Predicted pKa Values for Methoxy- and Isopropoxy-Substituted Fluorobenzoic Acids:

CompoundPredicted pKaRationale
4-Fluoro-3-methoxybenzoic acid~3.9-4.1The meta-methoxy group is weakly electron-withdrawing, slightly increasing acidity compared to 4-fluorobenzoic acid (pKa ≈ 4.14).
2-Fluoro-4-methoxybenzoic acid~3.54 (Predicted)[1]The para-methoxy group is electron-donating, which would decrease acidity. However, the strong -I effect of the ortho-fluorine dominates, resulting in a lower pKa.
3-Fluoro-4-isopropoxybenzoic acidNot availableExpected to be slightly less acidic (higher pKa) than its methoxy counterpart due to the stronger electron-donating character of the isopropoxy group.
2-Fluoro-4-isopropoxybenzoic acidNot availableExpected to be slightly less acidic (higher pKa) than its methoxy counterpart.

Experimental Determination of pKa: A Validated Protocol

To obtain precise and reliable pKa values for novel fluorinated benzoic acid derivatives, experimental determination is essential. Potentiometric titration is a robust and widely used method.

Workflow for pKa Determination by Potentiometric Titration

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare a ~0.01 M solution of the benzoic acid derivative A->B D Place a known volume of the acid solution in a beaker with a stir bar B->D C Prepare a standardized ~0.1 M NaOH solution (carbonate-free) F Add small, precise increments of the NaOH titrant C->F E Immerse the calibrated pH electrode in the solution D->E E->F G Record the pH after each addition, allowing for stabilization F->G H Plot pH (y-axis) vs. volume of NaOH added (x-axis) G->H I Determine the equivalence point (midpoint of the steepest slope) H->I J Calculate the half-equivalence point volume I->J K The pH at the half-equivalence point is equal to the pKa J->K

Caption: Workflow for pKa determination using potentiometric titration.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Calibrate a pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.

    • Accurately weigh a sample of the fluorinated benzoic acid derivative and dissolve it in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low) to prepare a solution of known concentration (approximately 0.01 M).

    • Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH), ensuring it is free from carbonate contamination.

  • Titration Procedure:

    • Pipette a precise volume (e.g., 25.00 mL) of the benzoic acid solution into a beaker equipped with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a moderate, constant rate.

    • Add the standardized NaOH solution in small, accurately measured increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the corresponding volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume of NaOH added; the peak of this plot corresponds to the equivalence point.

    • Calculate the volume of NaOH required to reach the half-equivalence point (half the volume of NaOH at the equivalence point).

    • The pKa of the acid is equal to the pH of the solution at this half-equivalence point.

Conclusion

The choice between an isopropoxy and a methoxy substituent in the design of fluorinated benzoic acid derivatives offers a subtle yet potentially significant means of modulating electronic properties. The isopropoxy group, being slightly more electron-donating than the methoxy group in the para position, is expected to result in a slightly higher pKa. Conversely, in the meta position, both groups are weakly electron-withdrawing, with the isopropoxy group having a marginally weaker effect.

This guide provides the foundational understanding and quantitative data to inform the rational selection of these substituents. However, given the nuanced interplay of electronic and steric effects, especially in poly-substituted systems, the provided experimental protocol for pKa determination is an invaluable tool for the empirical validation of these principles in novel molecular scaffolds.

References

  • Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Ertokuş, G. P.; Yerlikaya, C.; Taşan, M. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian J. Chem.2009, 21 (5), 3825-3834.
  • Ando, H. Y.; Heimbach, T. pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. J. Pharm. Biomed. Anal.1997 , 16 (1), 31-37. [Link]

Sources

Validation

Spectroscopic Validation of 4-Fluoro-3-isopropoxy-5-methylbenzoic Acid Synthesis Intermediates: A Comparative Guide

Executive Summary The rigorous identification and quantification of synthesis intermediates are critical to ensuring the safety, efficacy, and yield of active pharmaceutical ingredients (APIs). For complex building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous identification and quantification of synthesis intermediates are critical to ensuring the safety, efficacy, and yield of active pharmaceutical ingredients (APIs). For complex building blocks like 4-Fluoro-3-isopropoxy-5-methylbenzoic acid (CAS: 2404733-89-5) , the synthetic pathway often involves multi-step functionalizations—such as etherification, halogenation, and oxidation—that are highly susceptible to regioisomeric byproducts and incomplete conversions.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading spectroscopic alternatives—Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared (FTIR) spectroscopy. By understanding the causality behind these analytical choices, researchers can implement a self-validating workflow that guarantees structural fidelity and process control.

The Analytical Challenge: Regioisomerism and Chemoselectivity

The synthesis of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid typically involves the O-alkylation of a phenolic precursor (e.g., 4-fluoro-3-hydroxy-5-methylbenzoic acid) with an isopropyl halide. This step presents a classic chemoselectivity challenge: Did the reaction yield the desired ether, or did it inadvertently esterify the carboxylic acid? Furthermore, electrophilic aromatic substitutions on such scaffolds can yield isobaric regioisomers (e.g., 2-fluoro vs. 4-fluoro derivatives).

Relying on a single analytical modality often leads to false positives. A robust validation strategy requires orthogonal techniques where the blind spots of one instrument are covered by the strengths of another [1].

Comparative Performance Analysis

To select the appropriate analytical tool, we must evaluate the specific performance metrics of each technique against the structural challenges of the intermediate.

Analytical TechniquePrimary Data OutputSensitivity (LOD)Regioisomer DifferentiationChemoselectivity (Ether vs. Ester)Analysis Time
High-Field NMR ( 1 H, 13 C, 19 F) Definitive atomic connectivity, coupling constants~1–5 µg/mLExcellent (via J -coupling)Excellent (via chemical shifts)10–30 mins
LC-HRMS (ESI-TOF) Exact mass, empirical formula, trace profiling< 1 ng/mL Poor (Isobaric masses)Moderate (via MS/MS fragmentation)5–15 mins
FTIR Spectroscopy Functional group vibrations~1 mg/mLPoorExcellent (C=O vs C-O-C stretch)< 2 mins
TLC-MS Rapid reaction progress, nominal mass~50 ng/spotPoorPoor5 mins

Causality in Experimental Choices: The "Why" Behind the Workflow

Why 19 F NMR is the Gold Standard for Structural Elucidation

While LC-MS provides the empirical formula, it cannot easily distinguish between a 2-fluoro and a 4-fluoro regioisomer because they possess identical exact masses. Here, NMR is indispensable [2]. The 19 F nucleus has a 100% natural abundance, a wide chemical shift range, and zero background signal in standard solvents. By analyzing the 3JHF​ and 4JHF​ coupling constants in the 1 H and 19 F spectra, we can definitively map the substitution pattern of the aromatic ring, proving the fluorine is para to the carboxylic acid and ortho to the isopropoxy group.

Why LC-MS is Mandatory for Trace Degradants

NMR lacks the sensitivity required to detect parts-per-million (ppm) level genotoxic impurities or trace unreacted starting materials. LC-HRMS (High-Resolution Mass Spectrometry) fills this gap. It is the front-line approach for identifying des-fluoro impurities or over-alkylated byproducts that could derail downstream API synthesis [5].

Why FTIR is Used for Rapid Chemoselectivity Checks

During the isopropylation step, FTIR provides immediate, at-line validation of chemoselectivity. The free carboxylic acid exhibits a broad O-H stretch (3300–2500 cm −1 ) and a distinct C=O stretch (~1700 cm −1 ). If esterification occurs instead of the desired O-alkylation, the C=O stretch shifts to a higher wavenumber (~1720–1730 cm −1 ), and the broad O-H band disappears. This speciation monitoring is highly reliable for benzoic acid derivatives [3].

Mandatory Visualization: Workflows and Logic

To ensure a self-validating system, the data streams from these instruments must be integrated. The following diagrams illustrate the logical architecture of the validation process.

G Start 4-Fluoro-3-isopropoxy-5-methylbenzoic acid Synthesis Aliquot Split Sample Distribution (Internal Standard Added) Start->Split LCMS LC-HRMS (Trace Impurities & Exact Mass) Split->LCMS NMR 19F & 1H NMR (Regioisomer ID & qNMR) Split->NMR FTIR FTIR Spectroscopy (C=O / Ether Monitoring) Split->FTIR DataFusion Orthogonal Data Integration (Self-Validating Check) LCMS->DataFusion NMR->DataFusion FTIR->DataFusion Valid Proceed to Next Synthetic Step DataFusion->Valid Purity > 98% & Structure Confirmed Invalid Rework / Purify Batch DataFusion->Invalid Isobars or Trace Impurities Detected

Caption: Multimodal spectroscopic workflow for the validation of synthesis intermediates.

DecisionTree Detect Impurity Detected During LC-MS Screening IsIsobaric Is the exact mass identical to the target compound? Detect->IsIsobaric YesIso Yes (Isobaric) IsIsobaric->YesIso NoIso No (Different Mass) IsIsobaric->NoIso NMRPath Perform 1D 19F & 2D NMR (COSY/HMBC) YesIso->NMRPath LCMSPath Perform LC-MS/MS Fragmentation NoIso->LCMSPath Regio Identify Regioisomer (e.g., 2-Fluoro vs 4-Fluoro) NMRPath->Regio Degradant Identify Degradant/Adduct (e.g., Des-fluoro byproduct) LCMSPath->Degradant

Caption: Decision tree for impurity characterization using LC-MS and NMR spectroscopy.

Experimental Protocol: A Self-Validating System

To establish a self-validating system, the protocol must include internal controls that prevent false assumptions. The following step-by-step methodology ensures that mass, structure, and purity are orthogonally verified.

Step 1: Sample Preparation & Internal Standardization
  • Dissolve 10 mg of the dried intermediate in 1.0 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Self-Validation Check: Add a known concentration of 1,4-difluorobenzene as an internal standard. This allows for quantitative NMR (qNMR) to determine absolute purity, independent of LC-MS ionization biases.

  • Aliquot 10 µL of this solution, dilute with 990 µL of LC-MS grade Methanol/Water (50:50), and reserve for MS analysis.

Step 2: Rapid Reaction Monitoring (TLC-MS)
  • Spot the crude reaction mixture onto a Silica gel 60 F254 TLC plate alongside the starting material.

  • Develop using a Toluene/Ethanol (9:1 v/v) mobile phase.

  • Extract the target spot using a TLC-MS interface and inject it into a single-quadrupole MS to confirm the nominal mass ( [M−H]− = 211 m/z) before committing to high-resolution techniques [4].

Step 3: High-Resolution LC-MS Profiling
  • Inject the diluted aliquot into an LC-HRMS system (e.g., ESI-TOF) operating in negative ion mode (carboxylic acids ionize best via deprotonation).

  • Utilize a C18 reverse-phase column with a gradient of 0.1% Formic Acid in Water to Acetonitrile.

  • Causality: The exact mass must be within 5 ppm of the theoretical mass for C 11​ H 13​ FO 3​ . Evaluate the chromatogram for trace peaks. If an impurity peak shares the exact mass of the main peak, it is a regioisomer, triggering mandatory 2D NMR analysis [1].

Step 4: Multinuclear NMR Elucidation
  • Transfer the remaining DMSO- d6​ solution to a 5 mm NMR tube.

  • Acquire a 1 H spectrum (16 scans) and a 19 F spectrum (64 scans, decoupled from 1 H).

  • Causality: The 1 H spectrum must show the characteristic septet of the isopropoxy CH group (~4.5 ppm) and the doublet of the methyl group. The 19 F spectrum will yield a single peak. Analyze the 1 H- 19 F coupling constants in the aromatic region to definitively prove the 4-fluoro-3,5-disubstituted pattern, ruling out isomeric impurities [2].

References

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices National Institutes of Health (NIH) / PMC URL:[Link]

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods ACS Publications URL:[Link]

  • Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies PubMed URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid

As a specialized fluorinated aromatic building block frequently utilized in drug discovery and medicinal chemistry, 4-Fluoro-3-isopropoxy-5-methylbenzoic acid presents unique logistical and safety challenges. Improper di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized fluorinated aromatic building block frequently utilized in drug discovery and medicinal chemistry, 4-Fluoro-3-isopropoxy-5-methylbenzoic acid presents unique logistical and safety challenges. Improper disposal of halogenated organics poses significant environmental and regulatory risks. This guide provides drug development professionals and researchers with an authoritative, self-validating operational framework for the safe handling, accumulation, and disposal of this chemical.

Chemical Profiling & Hazard Causality

To manage chemical waste effectively, laboratory personnel must understand the mechanistic causality behind its hazards. We do not simply follow rules; we design safety protocols based on molecular properties.

Table 1: Physicochemical Properties & Disposal Implications
PropertyValue / CharacteristicOperational Disposal Implication
Compound 4-Fluoro-3-isopropoxy-5-methylbenzoic acidMust be managed as a characteristic hazardous waste[1].
CAS Number 2Required for accurate EPA waste profiling and broker manifests[2].
Halogen Content Contains Fluorine (F)Generates toxic HF gas upon combustion; requires specialized incineration[3].
Functional Group Carboxylic Acid (-COOH)Mildly acidic; incompatible with strong bases, reducing agents, and steel containers[4].
Solubility Low Aqueous SolubilityStrictly prohibited from drain disposal; will persist in wastewater systems[5].

The Causality of the Hazard:

  • The Fluorine Substituent: Halogenated compounds are strictly prohibited from drain disposal because they resist biological degradation in wastewater treatment facilities. Furthermore, upon incineration, the fluorine atom generates highly corrosive hydrogen fluoride (HF) gas. This dictates that the waste must be processed at specialized high-temperature incineration facilities equipped with calcium-based acid gas scrubbers.

  • The Carboxylic Acid Moiety: The acidic nature of the compound classifies it as a mild skin, eye, and respiratory irritant (STOT SE 3)[3]. It also dictates container compatibility; prolonged storage in steel containers can lead to corrosion and secondary leaks[4].

  • Lipophilicity: The isopropoxy and methyl groups significantly reduce aqueous solubility. If poured down a sink, the compound will precipitate, accumulate in plumbing, and persist in aquatic ecosystems[5].

Satellite Accumulation Area (SAA) Protocols

According to 6, hazardous waste must be accumulated at or near the point of generation, under the strict control of laboratory personnel[6].

Table 2: SAA Regulatory Limits
ParameterEPA / OSHA RequirementLaboratory Operational Action
Volume Limit 55 gallons totalMonitor volumes daily; do not exceed limits[6].
Time Limit (Full) 3 daysTransfer full containers to Central Accumulation Area within 72 hours[4].
Container Status Closed at all timesKeep caps tightly secured unless actively adding or removing waste[6].
Inspection WeeklyDocument weekly checks for leaks, corrosion, or bulging[4].
Protocol 1: Waste Segregation and Accumulation
  • Container Selection: Utilize high-density polyethylene (HDPE) or amber glass containers. Scientific Rationale: HDPE provides superior chemical inertness against weak organic acids, preventing the degradation seen in metal containers[4].

  • Segregation: Classify and store as "Halogenated Organic Waste." Strictly isolate this waste from strong oxidizing agents, reducing agents, and strong bases to prevent exothermic acid-base reactions[7].

  • Labeling: Affix a compliant hazardous waste label immediately upon adding the first drop or grain of waste. The label must explicitly state the full chemical name and its primary hazards[1].

DisposalWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation: Halogenated Organics Gen->Seg SAA Satellite Accumulation Area (Max 1 Year / 3 days full) Seg->SAA Prof RCRA Waste Profiling (EPA Documentation) SAA->Prof Inc High-Temp Incineration (with HF Scrubbers) Prof->Inc

Workflow for the segregation, accumulation, and incineration of halogenated organic waste.

Step-by-Step Disposal Methodology

A laboratory chemical officially becomes a "waste" the moment you no longer intend to use it, regardless of whether it has been contaminated[1]. Follow this self-validating disposal workflow:

Protocol 2: Profiling and Broker Handoff
  • Waste Profiling: Document the exact percentage or volume composition of the waste mixture. Even non-hazardous components (e.g., water or inert solvents) mixed with the fluorinated benzoic acid must be explicitly listed for the waste broker[4].

  • Broker Coordination: Partner with a certified hazardous waste disposal company. Verify that their downstream processing includes high-temperature incineration with HF scrubbing capabilities[8].

  • Empty Container Management: A container that held this chemical is considered empty only when all possible residue has been removed. Deface all original chemical or hazardous waste labels and remove the cap before disposing of the container as regular trash[1].

Spill Response and Decontamination

Even small quantities of improperly managed chemicals can lead to exposure or environmental contamination[6].

Protocol 3: Emergency Spill Cleanup
  • Assessment & PPE: Evacuate the immediate vicinity if aerosolized dust is present. Don nitrile gloves, safety goggles, and a lab coat[7].

  • Containment: For solid spills, use a slightly damp absorbent pad to prevent dust generation. For solution spills, apply an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Use non-sparking tools to sweep up the absorbent. Place the material into a compatible, sealable secondary HDPE container.

  • Decontamination: Wash the spill area with a mild alkaline soap solution to neutralize residual trace acids, followed by a water rinse. Collect all spilled chemicals and absorbent materials as hazardous waste[1].

SpillResponse Assess Assess Spill & Hazards PPE Don Appropriate PPE Assess->PPE Contain Contain with Absorbent PPE->Contain Collect Collect in HDPE Container Contain->Collect Label Label as Hazardous Waste Collect->Label

Step-by-step emergency response workflow for solid or solution-based chemical spills.

Regulatory Compliance & EPA Grounding

Under the Resource Conservation and Recovery Act (RCRA), 4-Fluoro-3-isopropoxy-5-methylbenzoic acid waste must be managed to prevent environmental contamination[6]. The EPA mandates that laboratories maintain 8[8]. Furthermore, OSHA mandates that containers must be chemically compatible with the stored waste, free from deterioration, and equipped with secure, leak-proof closures[6].

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.6

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. 4

  • Laboratory Environmental Sample Disposal Information Document - Environmental Protection Agency (EPA). 8

  • Hazardous Waste and Disposal Considerations - American Chemical Society. 5

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. 1

  • CAS号:1204176-39-5 - Bidepharm. 2

  • SAFETY DATA SHEET (Fluorinated Benzoic Acids) - Fisher Scientific. 7

  • SAFETY DATA SHEET (3-Fluorobenzoic acid) - Fisher Scientific ES. 3

Sources

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